Calcium ionophore I
Description
Propriétés
IUPAC Name |
ethyl 12-[[2-[(2R,3R)-3-[2-[(12-ethoxy-12-oxododecyl)-methylamino]-2-oxoethoxy]butan-2-yl]oxyacetyl]-methylamino]dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H72N2O8/c1-7-45-37(43)27-23-19-15-11-9-13-17-21-25-29-39(5)35(41)31-47-33(3)34(4)48-32-36(42)40(6)30-26-22-18-14-10-12-16-20-24-28-38(44)46-8-2/h33-34H,7-32H2,1-6H3/t33-,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAONIOAQZUHPN-KKLWWLSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCN(C)C(=O)COC(C)C(C)OCC(=O)N(C)CCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCCCCCCCCCCN(C)C(=O)CO[C@H](C)[C@@H](C)OCC(=O)N(C)CCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H72N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58801-34-6 | |
| Record name | (-)-(R,R)-N,N′-Bis[11-(ethoxycarbonyl)undecyl]-N,N′,4,5-tetramethyl-3,6-dioxaoctanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58801-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl [R-(R*,R*)]-13,17,18,22-tetramethyl-14,21-dioxo-16,19-dioxa-13,22-diazatetratriacontanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Action of Calcium Ionophore A23187 (Calcimycin): A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals December 08, 2025
Abstract
Calcium Ionophore A23187, also known as Calcimycin, is a pivotal tool in biological research, enabling the controlled elevation of intracellular calcium levels to study a vast array of physiological processes. This document provides an in-depth examination of its mechanism of action, biochemical properties, and practical applications. We detail its function as a mobile ion carrier, the downstream signaling cascades it initiates, and standardized protocols for its experimental use. This guide is intended to serve as a comprehensive technical resource for professionals leveraging A23187 in cellular and molecular research.
Introduction and Core Principle
Calcium Ionophore A23187 (Calcimycin) is a carboxylic acid antibiotic produced by the bacterium Streptomyces chartreusensis. While it possesses weak antibiotic properties, its primary utility in research stems from its ability to function as a mobile ion carrier, facilitating the transport of divalent cations across otherwise impermeable lipid bilayers[1][2]. Structurally, A23187 is a lipophilic molecule that contains a hydrophilic pocket, allowing it to bind ions and shield their charge as it traverses the hydrophobic membrane core.
Its action is independent of endogenous cellular transport proteins like channels or pumps. By artificially increasing the permeability of membranes to calcium (Ca²⁺), A23187 provides a direct method to elevate cytosolic Ca²⁺ concentrations, thereby triggering the myriad of signaling events that are regulated by this ubiquitous second messenger.
Note on Nomenclature: While the user query specified "Calcium Ionophore I," this term is sometimes applied to the synthetic ionophore ETH 1001. However, the vast majority of research and common laboratory use refers to A23187 (Calcimycin) when discussing a canonical calcium ionophore. This guide will focus exclusively on A23187.
The Mobile Carrier Mechanism of Action
The primary mechanism of A23187 is best described as a mobile carrier model. This process is electroneutral, typically involving the exchange of one divalent cation (like Ca²⁺) for two protons (H⁺) across the membrane, driven by the respective electrochemical gradients.
The transport cycle can be summarized in four key steps:
-
Partitioning: The protonated, neutral form of A23187 diffuses from the aqueous phase and partitions into the outer leaflet of the plasma membrane.
-
Complexation: At the membrane-extracellular fluid interface, two deprotonated A23187 molecules form a stable 2:1 coordination complex with a single divalent cation (Ca²⁺). This complex, (A23187)₂Ca, is lipophilic and electrically neutral, allowing it to exist stably within the lipid bilayer[3].
-
Translocation: The (A23187)₂Ca complex diffuses across the membrane down the steep concentration gradient of Ca²⁺ (extracellular [Ca²⁺] is ~1-2 mM, while intracellular resting [Ca²⁺] is ~100 nM).
-
Dissociation: Upon reaching the inner leaflet of the membrane, the complex dissociates in the low-calcium environment of the cytosol. The Ca²⁺ ion is released, and the two A23187 molecules are protonated by the higher cytosolic proton concentration, regenerating the neutral form to complete the cycle.
This mechanism allows A23187 to transport Ca²⁺ not only from the extracellular space but also out of intracellular stores such as the endoplasmic reticulum and mitochondria, disrupting their internal calcium homeostasis.
Figure 1. Mobile carrier mechanism of A23187.
Biochemical Properties and Quantitative Data
The efficacy and selectivity of A23187 are defined by its biochemical and physical properties. While precise biophysical constants like dissociation constants (Kd) can vary based on the measurement system (e.g., solvent, lipid composition), the data below summarize its key characteristics and commonly used experimental parameters.
| Parameter | Value / Description | Reference(s) |
| Molecular Weight | 523.6 g/mol | [4] |
| Molecular Formula | C₂₉H₃₇N₃O₆ | [4] |
| Complex Stoichiometry | Forms a stable 2:1 complex with divalent cations ((A23187)₂Ca). | [3] |
| Ion Selectivity | Zn²⁺ > Mn²⁺ > Ca²⁺ > Co²⁺ > Ni²⁺ > Sr²⁺. It is also permeable to Mg²⁺. | [1][5] |
| Transport Mechanism | Primarily an electroneutral exchange of one Ca²⁺ for two H⁺. | [6] |
| Stock Solution | Typically prepared at 1-15 mM in anhydrous DMSO or ethanol. | [4][7] |
| Working Concentration | Highly cell-type dependent, ranging from 50 nM to 10 µM. Common ranges are 250-500 ng/mL for T-cell activation and 1-10 µM for oocyte activation or platelet studies. | [8] |
| Solubility | Soluble in DMSO (up to 25-50 mg/mL), ethanol (5-10 mg/mL), and other organic solvents. Poorly soluble in water. | [4][9] |
Downstream Cellular Signaling Pathways
The influx of Ca²⁺ mediated by A23187 acts as a powerful intracellular signal that activates numerous downstream effector proteins and signaling cascades. The specific outcomes are highly dependent on the cell type and its repertoire of calcium-responsive proteins. One of the most critical and widespread pathways activated is the Calcineurin-NFAT pathway, essential for immune cell activation.
-
Calmodulin (CaM) Activation: The initial rise in cytosolic Ca²⁺ leads to its binding by calmodulin, a ubiquitous calcium-binding sensor protein.
-
Calcineurin (CaN) Activation: The Ca²⁺/CaM complex binds to and activates Calcineurin, a serine/threonine phosphatase.
-
NFAT Dephosphorylation: Activated Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors located in the cytoplasm.
-
Nuclear Translocation & Gene Expression: Dephosphorylation exposes a nuclear localization signal on NFAT, causing its rapid translocation into the nucleus. There, it partners with other transcription factors (e.g., AP-1, which is activated by a parallel Protein Kinase C pathway) to induce the expression of target genes, such as Interleukin-2 (IL-2) in T-lymphocytes.
Figure 2. A23187-induced Calcineurin-NFAT signaling pathway.
Experimental Protocols
The following section provides a generalized, detailed methodology for using A23187 to induce calcium influx in an adherent cell culture for subsequent analysis, such as fluorescence microscopy with a calcium indicator dye.
Preparation of A23187 Solutions
-
Stock Solution (e.g., 5 mM):
-
Reagent: Calcimycin (A23187), powder (MW: 523.6 g/mol )[10].
-
Solvent: High-quality, anhydrous Dimethyl Sulfoxide (DMSO)[7].
-
Procedure: To prepare a 5 mM stock, dissolve 2.62 mg of A23187 powder in 1.0 mL of DMSO. Mix thoroughly by vortexing.
-
Storage: Aliquot the stock solution into single-use volumes in light-protected tubes. Store desiccated at -20°C. The solution is stable for at least 3 months when protected from light and freeze-thaw cycles[4].
-
-
Working Solution (e.g., 5 µM):
-
Reagents: 5 mM A23187 stock solution, appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺, HBSS).
-
Procedure: On the day of the experiment, thaw a stock aliquot. Prepare the working solution by performing a 1:1000 dilution of the stock into pre-warmed (37°C) physiological buffer. For example, add 1 µL of 5 mM stock to 999 µL of HBSS.
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity[7].
-
Protocol for Cell Stimulation and Calcium Imaging
This protocol assumes the cells of interest are adherent and have been pre-loaded with a calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Cell Preparation: Seed cells on a glass-bottom imaging dish and culture until they reach the desired confluency (typically 70-90%)[7].
-
Dye Loading: Load cells with the chosen calcium indicator according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
Washing: Gently wash the cells 2-3 times with pre-warmed physiological buffer (e.g., HBSS) to remove extracellular dye and any serum from the culture medium[7]. Add the final volume of buffer for imaging.
-
Baseline Measurement: Mount the dish on the microscope stage. Acquire a stable baseline fluorescence signal for 1-5 minutes to ensure the cells are in a resting state.
-
Stimulation: Carefully add the A23187 working solution to the imaging dish to achieve the final desired concentration (e.g., 1-5 µM). Addition should be done gently to avoid mechanical stimulation of the cells.
-
Data Acquisition: Immediately begin recording the fluorescence changes post-stimulation. The influx of calcium should be rapid, often peaking within seconds to minutes. Continue recording until the response has reached a plateau or begins to decline.
-
Controls: Always include a vehicle control (e.g., 0.1% DMSO in buffer) to ensure that the observed response is due to the ionophore and not the solvent or mechanical perturbation.
Figure 3. General experimental workflow for cell stimulation with A23187.
Conclusion
Calcium Ionophore A23187 (Calcimycin) remains an indispensable pharmacological tool for the direct manipulation of intracellular calcium levels. Its well-characterized mobile carrier mechanism allows for the bypass of native cellular entry systems, providing a robust and reproducible method for initiating calcium-dependent signaling events. By understanding its biochemical properties, downstream effects, and proper experimental handling as outlined in this guide, researchers can effectively harness its capabilities to explore the fundamental roles of calcium in health and disease.
References
- 1. A23187 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. ≥98% (TLC), ATPase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. A23187 (Calcimycin) (#23911) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 5. Ionophore 4-BrA23187 transports Zn2+ and Mn2+ with high selectivity over Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ca2+ transport properties of ionophores A23187, ionomycin, and 4-BrA23187 in a well defined model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Activation Immune Cells [bdbiosciences.com]
- 9. Calcium Ionophore A23187 | Hello Bio [hellobio.com]
- 10. A23187 (Calcimycin), Ca2+ ionophore (CAS 52665-69-7) | Abcam [abcam.com]
The Genesis of a Key Tool: An In-depth Technical Guide to the Discovery and History of Calcium Ionophore I
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery and history of Calcium Ionophore I, a pivotal tool in cellular biology and biomedical research. We will explore its origins, mechanism of action, and the key experimental findings that established its significance. This document provides a comprehensive overview for researchers and professionals seeking a deeper understanding of this essential calcium signaling modulator.
Introduction: The Dawn of Intracellular Calcium Manipulation
The ability to manipulate the concentration of intracellular calcium ions ([Ca²⁺]i) has been fundamental to understanding their role as a ubiquitous second messenger in countless cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. Before the advent of specific tools, researchers were limited in their ability to directly probe the effects of calcium. The development of calcium ionophores revolutionized the field by providing a means to selectively increase intracellular calcium levels, effectively bypassing the cell's natural signaling cascades.
This guide focuses on two key calcium ionophores: the naturally occurring A23187 (also known as Calcimycin) and the synthetic this compound (ETH 1001). While A23187 was discovered first and is widely used, the development of ETH 1001 represents a significant milestone in the rational design of ion-selective molecules for precise biological and analytical applications.
The Pioneer: Discovery of A23187 (Calcimycin)
The story of calcium ionophores begins with the discovery of A23187. In 1972, P.W. Reed and H.A. Lardy at the University of Wisconsin-Madison reported the isolation of a novel antibiotic from the fermentation of Streptomyces chartreusensis.[1] This compound, designated A23187, was found to be a divalent cation ionophore, capable of transporting ions like Ca²⁺ and Mg²⁺ across biological membranes that are typically impermeable to them.[1]
The structure of A23187 was elucidated a few years later, revealing a unique carboxylic acid antibiotic.[2][3] Its ability to form stable complexes with divalent cations is central to its function as a mobile ion carrier.[2][4]
A Synthetic Success: The Development of this compound (ETH 1001)
While A23187 proved to be an invaluable research tool, its lack of high selectivity for calcium over other divalent cations like magnesium prompted the search for more specific ionophores. This led to the development of synthetic, neutral carrier ionophores. A significant breakthrough came from the laboratory of Professor D. Ammann at the Swiss Federal Institute of Technology (ETH) in Zurich.
His team designed and synthesized a series of compounds with high selectivity for specific ions. Among these was this compound, also known as ETH 1001.[5] Unlike the charged A23187, ETH 1001 is a neutral molecule.[6] It was specifically engineered for use in calcium-selective microelectrodes to accurately measure intracellular calcium activities.[5][7] Its superior selectivity for Ca²⁺ over other biologically relevant cations made it an exceptional tool for both analytical measurements and for inducing controlled calcium influx in experimental systems.[5][6][7]
Mechanism of Action: Ferrying Calcium Across the Membrane
Both A23187 and this compound (ETH 1001) act as mobile carriers, binding to calcium ions and shuttling them across the lipid bilayer of cellular membranes.[6][8] This process is driven by the electrochemical gradient of calcium, which is typically much higher outside the cell than in the cytoplasm.
The general mechanism can be visualized as follows:
The ionophore, being lipid-soluble, can diffuse freely within the cell membrane. On the extracellular side, it binds a calcium ion, forming a lipid-soluble complex. This complex then diffuses across the membrane to the intracellular side, where it releases the calcium ion into the cytoplasm. The free ionophore then diffuses back to the extracellular side to repeat the cycle.
Quantitative Data: A Comparative Overview
The efficacy and utility of a calcium ionophore are determined by its physicochemical properties. Below is a summary of key quantitative data for A23187 and this compound (ETH 1001).
| Property | A23187 (Calcimycin) | This compound (ETH 1001) | Reference |
| Origin | Natural (Streptomyces chartreusensis) | Synthetic | [1],[5] |
| Molecular Formula | C₂₉H₃₇N₃O₆ | C₃₈H₇₂N₂O₈ | |
| Molecular Weight | 523.6 g/mol | 685.0 g/mol | [9] |
| Charge | Carboxylic Acid (Anionic at physiological pH) | Neutral | [1],[6] |
| Ca²⁺:Ionophore Stoichiometry | 1:2 | 1:2 | [10],[11] |
| Selectivity | Divalent cations (Ca²⁺ > Mg²⁺) | Highly selective for Ca²⁺ | [7] |
| log K (Ca²⁺ complex formation) | - | (R,R) isomer is 3.4 orders of magnitude higher than (R,S) isomer | [10],[11] |
Table 1: Comparative Properties of A23187 and this compound (ETH 1001)
| Ion (X) | log Kpot (Ca²⁺, X) for ETH 1001 |
| K⁺ | -4.9 |
| Na⁺ | -5.0 |
| Mg²⁺ | -4.8 |
Table 2: Selectivity Coefficients of this compound (ETH 1001) (Data derived from ion-selective electrode measurements, representing the preference for Ca²⁺ over other ions. A more negative value indicates higher selectivity for Ca²⁺.)[12]
Experimental Protocols: Key Methodologies
The discovery and characterization of calcium ionophores involved a range of experimental techniques. Below are detailed methodologies for two key types of experiments.
Measurement of Intracellular Calcium Concentration using a Fluorescent Dye
This protocol describes a general method for measuring changes in intracellular calcium concentration in response to a calcium ionophore using a fluorescent indicator like Fura-2.
Objective: To quantify the increase in intracellular Ca²⁺ concentration upon application of a calcium ionophore.
Materials:
-
Cell culture of interest
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Fura-2 AM (acetoxymethyl ester) fluorescent dye
-
This compound (ETH 1001) or A23187 stock solution in DMSO
-
Fluorescence spectrophotometer or a fluorescence microscope with ratiometric imaging capabilities
-
Ionomycin (as a positive control for maximal calcium influx)
-
EGTA (calcium chelator, for determining minimum fluorescence)
Procedure:
-
Cell Preparation: Plate cells on a suitable substrate (e.g., glass-bottom dishes) and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) in the physiological salt solution.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C. During this time, the AM ester is cleaved by intracellular esterases, trapping the Fura-2 dye inside the cells.
-
Wash the cells twice with the physiological salt solution to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Place the dish with the loaded cells into the fluorescence measurement system.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Record a stable baseline fluorescence ratio (F340/F380) for a few minutes.
-
-
Ionophore Application:
-
Add the calcium ionophore to the cell medium at the desired final concentration.
-
Continuously record the F340/F380 ratio to monitor the change in intracellular calcium concentration.
-
-
Calibration (Optional but Recommended):
-
At the end of the experiment, add a high concentration of a potent ionophore like ionomycin to determine the maximum fluorescence ratio (Rmax).
-
Subsequently, add a calcium chelator like EGTA to determine the minimum fluorescence ratio (Rmin).
-
The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca²⁺.
-
Ion Transport Studies in Artificial Membranes
This protocol outlines a method to study the transport of calcium ions mediated by an ionophore across an artificial lipid bilayer, a technique used in the initial characterization of these molecules.
Objective: To demonstrate and quantify the ionophore-mediated transport of Ca²⁺ across a defined lipid membrane.
Materials:
-
Planar lipid bilayer setup (e.g., a Teflon chamber with two compartments separated by a small aperture)
-
Phospholipid solution (e.g., phosphatidylcholine in n-decane)
-
Electrolyte solutions (e.g., buffered KCl)
-
CaCl₂ solution
-
This compound (ETH 1001) or A23187 stock solution in ethanol
-
Ag/AgCl electrodes
-
High-impedance amplifier and data acquisition system
Procedure:
-
Bilayer Formation:
-
Fill both compartments of the chamber with the electrolyte solution.
-
"Paint" the phospholipid solution across the aperture to form a stable planar lipid bilayer. The formation of the bilayer can be monitored by measuring the electrical capacitance.
-
-
Establish a Calcium Gradient:
-
Once the bilayer is stable, add a known concentration of CaCl₂ to one compartment (the cis side).
-
-
Ionophore Addition:
-
Add a small amount of the ionophore stock solution to the cis side and stir.
-
-
Electrophysiological Recording:
-
Measure the potential difference (voltage) across the membrane using the Ag/AgCl electrodes and the amplifier.
-
If the ionophore is transporting Ca²⁺, a potential will develop across the membrane, which can be measured.
-
The selectivity of the ionophore can be determined by measuring the membrane potential in the presence of gradients of different ions.
-
-
Conductance Measurement:
-
Apply a series of voltage steps across the membrane and measure the resulting current to determine the membrane conductance. The increase in conductance in the presence of the ionophore and Ca²⁺ is a measure of the transport rate.
-
Signaling Pathways and Cellular Responses
The primary effect of a calcium ionophore is to increase intracellular calcium. This influx of calcium can then trigger a multitude of downstream signaling pathways and cellular responses.
The ability of calcium ionophores to trigger these fundamental cellular processes without engaging cell surface receptors has made them indispensable for dissecting the specific roles of calcium in these pathways.
Conclusion
The discovery of the natural calcium ionophore A23187 and the subsequent rational design of the highly selective synthetic this compound (ETH 1001) have been landmark achievements in chemical biology. These molecules provided researchers with unprecedented control over intracellular calcium levels, enabling the elucidation of the intricate roles of this second messenger in virtually every aspect of cell biology. The history of these compounds is a testament to the power of both natural product discovery and synthetic chemistry in creating powerful tools to unravel the complexities of life. This guide has provided a technical overview of their discovery, mechanism, and the experimental approaches that have cemented their importance in the toolkit of researchers, scientists, and drug development professionals.
References
- 1. A23187: a divalent cation ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structure of the calcium complex of A23187, a divalent cation ionophore antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Ca2+-selective microelectrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. agscientific.com [agscientific.com]
- 9. medkoo.com [medkoo.com]
- 10. Complexation Behavior and Clinical Assessment of Isomeric Calcium Ionophores of ETH 1001 in Polymeric Ion-Selective Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Calcium Ionophores: Mechanisms and Methods for Elevating Intracellular Calcium
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the mechanisms by which calcium ionophores artificially elevate intracellular calcium concentrations, providing a critical tool for studying a vast array of physiological processes. We will delve into the core principles of their function, compare the properties of commonly used ionophores, and provide detailed experimental protocols for their application in research and drug development.
Core Mechanisms of Calcium Ionophores
Calcium ionophores are small, lipid-soluble molecules that facilitate the transport of calcium ions (Ca²⁺) across biological membranes, a process that is normally tightly regulated.[1] By creating a pathway for Ca²⁺ to bypass its natural channels and pumps, these compounds induce a rapid and significant increase in the cytosolic Ca²⁺ concentration.[2] This elevation in intracellular calcium acts as a second messenger, triggering a cascade of downstream signaling events that are fundamental to cellular function.[2]
The primary mechanisms by which calcium ionophores increase intracellular calcium are:
-
Facilitated Diffusion Across the Plasma Membrane: Ionophores bind to Ca²⁺ in the extracellular space, shielding its positive charge and allowing the complex to diffuse across the hydrophobic lipid bilayer of the plasma membrane down its electrochemical gradient.[2]
-
Mobilization from Intracellular Stores: In addition to transporting extracellular calcium, ionophores can also release Ca²⁺ from intracellular stores, most notably the endoplasmic reticulum (ER).[2][3] This occurs independently of the inositol 1,4,5-trisphosphate (IP₃) pathway, which is the physiological mechanism for ER calcium release.[4]
-
Activation of Store-Operated Calcium Entry (SOCE): By depleting the ER of its calcium, ionophores can indirectly activate native store-operated calcium channels in the plasma membrane, leading to a sustained influx of extracellular Ca²⁺.[5]
The resulting increase in intracellular Ca²⁺ is often biphasic, with an initial rapid transient peak due to release from intracellular stores, followed by a sustained plateau phase maintained by the influx of extracellular Ca²⁺.[4][5]
Types of Calcium Ionophores
Calcium ionophores can be broadly classified into two main types based on their mechanism of transport:
-
Mobile Carrier Ionophores: These ionophores, such as Ionomycin and A23187 (Calcimycin), act as shuttles. They bind to a Ca²⁺ ion on one side of the membrane, diffuse across the bilayer, and release the ion on the other side.
-
Channel-Forming Ionophores: This class of ionophores forms pores or channels through the membrane, allowing for the passive flow of ions. While less common for specifically studying calcium, some ionophores can form channels permeable to various cations.
Furthermore, the transport process can be categorized based on its electrical properties:
-
Electroneutral Exchange: In this mode, the ionophore exchanges a Ca²⁺ ion for two protons (H⁺), resulting in no net change in charge across the membrane.
-
Electrophoretic Transport: Here, the ionophore transports a charged Ca²⁺ ion without a counter-ion, leading to a net movement of charge and depolarization of the membrane potential.
Quantitative Data on Common Calcium Ionophores
The two most widely used calcium ionophores in research are Ionomycin and A23187 (Calcimycin). While both effectively increase intracellular calcium, they exhibit different properties in terms of potency, selectivity, and effects on cellular responses.
Ionomycin
Ionomycin is known for its high potency and selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺).[2]
| Parameter | Value | Cell Type/Condition | Reference |
| Typical Working Concentration | 0.5 - 5 µM | Various cell lines | [2] |
| Stock Solution | 1 - 3 mM in DMSO | - | [2][6] |
| Effect on [Ca²⁺]i (no extracellular Ca²⁺) | ~21% increase | Amacrine cells | [7] |
| Example Concentration for T-Cell Activation | 0.5 - 1 µM (with PMA) | T-cells | [2] |
A23187 (Calcimycin)
A23187 is a widely used calcium ionophore, though it displays a lower selectivity for Ca²⁺ compared to Ionomycin, with a notable affinity for Mg²⁺ as well.[2]
| Parameter | Value | Cell Type/Condition | Reference |
| Typical Working Concentration | 1 - 10 µM | Various cell lines | [2] |
| Stock Solution | 15 mM in DMSO | - | [8] |
| Concentration for Apoptosis Induction | 100 nM | Rat thymocytes | [9] |
| Concentration for Oocyte Activation | 10 µM | Oocytes | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments involving calcium ionophores.
Preparation of Ionophore Stock Solutions
Materials:
-
Ionomycin (calcium salt) or A23187 (Calcimycin) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the ionophore powder and DMSO to come to room temperature.
-
To prepare a 1 mM stock solution of Ionomycin (MW ~747 g/mol ), dissolve 0.747 mg in 1 mL of DMSO.
-
To prepare a 10 mM stock solution of A23187 (MW ~524 g/mol ), dissolve 5.24 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. Solutions are typically stable for several months.[6]
Measurement of Intracellular Calcium using Fura-2 AM
Fura-2 AM is a ratiometric fluorescent indicator for Ca²⁺. Its excitation maximum shifts from ~380 nm in the absence of Ca²⁺ to ~340 nm when bound to Ca²⁺, while its emission remains at ~510 nm. The ratio of the fluorescence intensities at these two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration.
Materials:
-
Cells of interest cultured on coverslips or in a 96-well plate
-
Fura-2 AM
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
Ionomycin or A23187 stock solution
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Dye Loading Solution Preparation:
-
Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.
-
For a final loading concentration of 2-5 µM, dilute the Fura-2 AM stock in HBSS containing Ca²⁺ and Mg²⁺.
-
Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization. Vortex well.
-
-
Cell Loading:
-
Wash the cells once with HBSS containing Ca²⁺ and Mg²⁺.
-
Add the Fura-2 AM loading solution to the cells.
-
Incubate at 37°C for 30-60 minutes in the dark.[2]
-
-
Washing:
-
Remove the loading solution and wash the cells twice with HBSS containing Ca²⁺ and Mg²⁺ to remove extracellular dye.[2]
-
Incubate the cells in fresh HBSS for a further 15-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Measurement:
-
Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.
-
Establish a baseline fluorescence by recording the emission at 510 nm while alternating excitation between 340 nm and 380 nm for a few minutes.[11]
-
Add the calcium ionophore at the desired final concentration.
-
Immediately begin recording the fluorescence changes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380).
-
The change in this ratio over time reflects the change in intracellular Ca²⁺ concentration.
-
Measurement of Intracellular Calcium using Cal-520 AM
Cal-520 AM is a single-wavelength fluorescent indicator for Ca²⁺ that exhibits a large increase in fluorescence intensity upon binding to Ca²⁺. It has an excitation maximum of ~492 nm and an emission maximum of ~514 nm.
Materials:
-
Cells of interest cultured in a 96-well black-walled, clear-bottom plate
-
Cal-520 AM
-
Pluronic F-127 (20% solution in DMSO)
-
HBSS with Ca²⁺ and Mg²⁺
-
Ionomycin or A23187 stock solution
-
Fluorescence plate reader or microscope with a FITC filter set
Procedure:
-
Dye Loading Solution Preparation:
-
Cell Loading:
-
Add the Cal-520 AM loading solution to the cells.
-
Incubate at 37°C for 60-90 minutes, followed by 30 minutes at room temperature in the dark.[12]
-
-
Washing:
-
Remove the loading solution and wash the cells twice with HBSS.
-
-
Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading (Ex/Em = ~490/525 nm).
-
Add the calcium ionophore.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Express the data as a fold change in fluorescence intensity over the baseline.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The increase in intracellular Ca²⁺ initiated by ionophores activates numerous downstream signaling cascades. A key pathway involves the activation of calmodulin and calcineurin, leading to the dephosphorylation and nuclear translocation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).
Caption: Calcium-Calcineurin-NFAT signaling pathway activated by ionophores.
Experimental Workflows
The following diagram illustrates a typical workflow for a calcium flux assay using a fluorescent indicator.
Caption: Experimental workflow for a calcium flux assay.
Conclusion
Calcium ionophores are invaluable tools in cell biology and drug discovery, providing a direct means to manipulate intracellular calcium levels and dissect the complex signaling pathways it governs. A thorough understanding of their mechanisms of action, coupled with optimized experimental protocols, is essential for obtaining reliable and reproducible data. This guide provides a foundational framework for researchers to effectively utilize these powerful compounds in their investigations.
References
- 1. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The use of A23187 to demonstrate the role of intracellular calcium in causing ultrastructural damage in mammalian muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ionomycin induced changes in intracellular free calcium in SH-SY5Y human neuroblastoma cells: sources of calcium and effects on [3H]-noradrenaline release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ionomycin enhances Ca2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ionomycin, Calcium Salt | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. A23187 (Calcimycin) (#23911) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Frontiers | Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation [frontiersin.org]
- 11. Fura-2 imaging of ionomycin response, with and without R568; a CaSR positive modulator [protocols.io]
- 12. abcam.com [abcam.com]
Calcium Ionophore I: A Technical Guide to its High Selectivity for Ca²⁺
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionality of Calcium Ionophore I (also known as ETH 1001), a highly selective carrier molecule crucial for research and development in various scientific fields. This document provides a comprehensive overview of its selectivity for calcium ions (Ca²⁺), detailed experimental protocols for its characterization, and visualizations of its mechanism of action and related signaling pathways.
Introduction to this compound
This compound is a neutral ionophore renowned for its exceptional selectivity for Ca²⁺ ions.[1][2] Its ability to transport Ca²⁺ across biological and artificial membranes makes it an invaluable tool in a multitude of applications, including the fabrication of ion-selective electrodes (ISEs) for precise Ca²⁺ measurements and for studying the profound impact of intracellular Ca²⁺ fluctuations on cellular processes.[2][3] The molecule's structure, featuring a lipophilic exterior and a hydrophilic core, allows it to encapsulate Ca²⁺ ions and shuttle them across lipid bilayers, effectively increasing the permeability of the membrane to calcium.[2][4]
Quantitative Selectivity Data
The hallmark of this compound is its high selectivity for Ca²⁺ over other biologically relevant cations. This selectivity is quantified using the potentiometric selectivity coefficient, log Kpot. A more negative log Kpot value indicates a higher preference for the primary ion (Ca²⁺) over the interfering ion. The following table summarizes the selectivity coefficients for this compound.
| Primary Ion | Interfering Ion | Selectivity Coefficient (log Kpot) | Reference |
| Ca²⁺ | K⁺ | -6.8 | [5] |
| Ca²⁺ | Na⁺ | -6.1 | [6] |
| Ca²⁺ | Mg²⁺ | -5.2 | [6] |
Mechanism of Action: A Carrier-Mediated Transport
This compound functions as a mobile carrier to transport Ca²⁺ ions across a lipid membrane. This process can be broken down into several key steps:
-
Complexation: The ionophore, residing in the membrane, diffuses to the membrane-solution interface. Here, it selectively binds a Ca²⁺ ion from the aqueous solution, forming a Ca²⁺-ionophore complex. The stoichiometry of this complex is typically 1:2, meaning two ionophore molecules coordinate with one Ca²⁺ ion.[7]
-
Translocation: The lipophilic exterior of the Ca²⁺-ionophore complex allows it to diffuse across the hydrophobic core of the lipid bilayer.
-
Decomplexation: Upon reaching the other side of the membrane, the complex releases the Ca²⁺ ion into the aqueous environment.
-
Return: The free ionophore then diffuses back across the membrane to repeat the cycle.
Experimental Protocols for Determining Selectivity
The selectivity of an ionophore is a critical parameter, and it is experimentally determined using ion-selective electrodes (ISEs). The potentiometric selectivity coefficient (Kpot) is typically measured using either the Separate Solution Method (SSM) or the Fixed Interference Method (FIM).[1]
Preparation of Ion-Selective Membrane
-
Cocktail Preparation: A membrane cocktail is prepared by dissolving the ionophore (e.g., this compound), a polymer matrix (e.g., PVC), and a plasticizer in a volatile solvent like tetrahydrofuran (THF).
-
Membrane Casting: The cocktail is cast onto a suitable support (e.g., a glass ring) and the solvent is allowed to evaporate slowly, leaving a thin, uniform membrane.
-
Electrode Assembly: The prepared membrane is then incorporated into an electrode body containing an internal reference solution and a reference electrode.
Separate Solution Method (SSM)
-
Calibration with Primary Ion: The potential of the ISE is measured in a series of solutions containing varying concentrations of the primary ion (Ca²⁺). A calibration curve is generated by plotting the potential (E) against the logarithm of the ion activity (log a_Ca²⁺).
-
Measurement with Interfering Ion: The potential of the same ISE is then measured in a series of solutions containing varying concentrations of the interfering ion (e.g., Mg²⁺, Na⁺, or K⁺).
-
Calculation of Selectivity Coefficient: The selectivity coefficient is calculated from the activities of the primary and interfering ions that produce the same potential.
Fixed Interference Method (FIM)
-
Calibration in the Presence of Interfering Ion: The potential of the ISE is measured in solutions with a constant background concentration of the interfering ion and varying concentrations of the primary ion.
-
Determination of Detection Limit: The detection limit of the electrode in the presence of the interfering ion is determined from the intersection of the extrapolated linear portions of the calibration curve.
-
Calculation of Selectivity Coefficient: The selectivity coefficient is calculated based on the concentration of the primary ion at the detection limit and the concentration of the interfering ion.
Impact on Cellular Signaling Pathways
By increasing the intracellular concentration of Ca²⁺, this compound can activate a wide array of downstream signaling pathways. A fundamental pathway initiated by elevated cytosolic Ca²⁺ is the activation of calmodulin (CaM), a ubiquitous calcium-binding protein. Upon binding Ca²⁺, CaM undergoes a conformational change that enables it to interact with and modulate the activity of numerous target proteins, including protein kinases, phosphatases, and transcription factors. This can lead to diverse cellular responses such as gene expression, proliferation, and apoptosis.
Conclusion
This compound (ETH 1001) stands out as a powerful tool for researchers due to its exceptional selectivity for calcium ions. Understanding its quantitative selectivity, the experimental methods for its characterization, and its impact on cellular signaling is paramount for its effective application in research and development. This guide provides a foundational understanding of these core aspects, enabling scientists to leverage the unique properties of this ionophore in their studies of Ca²⁺-dependent processes.
References
- 1. publications.iupac.org [publications.iupac.org]
- 2. agscientific.com [agscientific.com]
- 3. caymanchem.com [caymanchem.com]
- 4. agscientific.com [agscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Complexation Behavior and Clinical Assessment of Isomeric Calcium Ionophores of ETH 1001 in Polymeric Ion-Selective Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Calcium Ionophore I in Calcium Signaling Pathways: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium (Ca²⁺) signaling is a ubiquitous and versatile intracellular signaling mechanism that governs a multitude of cellular processes, from proliferation and differentiation to apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore critical for cellular function. Calcium Ionophore I, also known as A23187 or Calcimycin, is an indispensable tool in the study of these pathways. As a mobile ion carrier with high selectivity for divalent cations, particularly Ca²⁺, it provides researchers with the ability to artificially manipulate intracellular Ca²⁺ levels, thereby bypassing upstream signaling events and directly initiating Ca²⁺-dependent processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, its diverse applications in research, detailed experimental protocols, and quantitative data to aid in experimental design.
Introduction to this compound (A23187)
This compound (A23187) is a carboxylic acid antibiotic produced by the bacterium Streptomyces chartreusensis.[1] Its defining characteristic is its ability to form a stable 2:1 complex with divalent cations, rendering them lipid-soluble and facilitating their transport across biological membranes, which are typically impermeable to these ions.[1][2] This property makes A23187 an invaluable tool for artificially increasing intracellular Ca²⁺ concentrations in intact cells, thereby allowing for the investigation of a wide array of Ca²⁺-dependent physiological and pathological processes.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound (A23187) is presented in Table 1.
| Property | Value |
| Synonyms | A23187, Calcimycin |
| Molecular Formula | C₂₉H₃₇N₃O₆ |
| Molecular Weight | 523.6 g/mol |
| CAS Number | 52665-69-7 |
| Appearance | Off-white to yellow powder |
| Solubility | Soluble in DMSO and ethanol |
| Storage | Store lyophilized powder at -20°C, desiccated. In solution, store at -20°C for up to 3 months. |
Mechanism of Action
This compound acts as a mobile ion carrier, shuttling divalent cations across lipid bilayers down their electrochemical gradient. While it can transport other divalent cations, it exhibits a degree of selectivity, which is approximately Mn²⁺ > Ca²⁺, Mg²⁺ >> Sr²⁺ > Ba²⁺.[2] The ionophore embeds itself within the cell membrane, binds a Ca²⁺ ion from the extracellular space, traverses the membrane, and releases the ion into the cytoplasm. This process effectively uncouples Ca²⁺ influx from physiological signaling pathways, leading to a rapid and sustained increase in intracellular Ca²⁺ levels.
Figure 1: Mechanism of this compound (A23187).
Role in Calcium Signaling Pathways
The artificial elevation of intracellular Ca²⁺ by A23187 triggers a cascade of downstream signaling events that are normally initiated by physiological stimuli. This allows for the dissection of these pathways and the identification of Ca²⁺-dependent cellular responses.
Activation of Downstream Effectors
Increased cytosolic Ca²⁺ leads to the activation of numerous Ca²⁺-binding proteins, including calmodulin and protein kinase C (PKC). These, in turn, modulate the activity of a wide range of enzymes, transcription factors, and other signaling molecules, influencing processes such as gene expression, cell cycle progression, and metabolism.
References
An In-Depth Technical Guide to Calcium Ionophore I (CAS Number 58801-34-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Calcium Ionophore I, also known as ETH 1001 and CA 1001, a crucial tool in cellular biology and biomedical research. This document details its physicochemical properties, mechanism of action, and established experimental applications, with a focus on inducing intracellular calcium influx for research purposes.
Introduction
This compound is a synthetic, neutral ionophore with high selectivity for calcium ions (Ca²⁺).[1] It is a lipophilic molecule capable of forming a stable complex with Ca²⁺, facilitating its transport across biological membranes, including the plasma membrane and organellar membranes.[2][3] This ability to artificially increase intracellular calcium concentration makes it an invaluable reagent for studying a myriad of calcium-dependent physiological processes.[2][3]
Physicochemical Properties
This compound is a viscous oil at room temperature. Its chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 58801-34-6 | [2][3] |
| Synonyms | ETH 1001, CA 1001 | [2][3] |
| Molecular Formula | C₃₈H₇₂N₂O₈ | [4] |
| Molecular Weight | 685.0 g/mol | [4] |
| Appearance | Viscous oil | [4] |
| Solubility | Soluble in DMSO and ethanol. | [2][3] |
| Storage | Store at -20°C in a tightly sealed vial. | [2][3] |
Mechanism of Action
This compound functions as a mobile carrier, shuttling Ca²⁺ ions across lipid bilayers down their electrochemical gradient.[2][3] The ionophore's structure contains a hydrophilic core that chelates a calcium ion, while its hydrophobic exterior allows the complex to dissolve in the lipid membrane and diffuse across.[2][3] This process effectively increases the permeability of the membrane to calcium, leading to a rapid influx of Ca²⁺ from the extracellular space into the cytosol, or its release from intracellular stores like the endoplasmic reticulum. It is important to note that this compound is highly selective for Ca²⁺ and does not facilitate the transport of other divalent cations such as magnesium (Mg²⁺).[1]
Signaling Pathways Activated by this compound-Induced Calcium Influx
The artificial elevation of intracellular calcium triggers a cascade of downstream signaling events that are central to numerous cellular functions. The following diagram illustrates a generalized signaling pathway initiated by this compound.
References
- 1. Ionomycin enhances Ca2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. agscientific.com [agscientific.com]
- 4. This compound (ETH-1001) | Calcium Channel | 58801-34-6 | Invivochem [invivochem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Oocyte Activation Using Calcium Ionophore I
For Researchers, Scientists, and Drug Development Professionals
Introduction
In assisted reproductive technologies (ART), the successful fertilization of an oocyte and its subsequent development into a viable embryo are paramount. Oocyte activation is a critical early step in this process, naturally triggered by the sperm upon fertilization. This event is characterized by a series of intracellular calcium (Ca2+) oscillations, which initiate the resumption of meiosis and the commencement of embryonic development.[1][2][3][4] However, in some cases of infertility, particularly with intracytoplasmic sperm injection (ICSI), oocyte activation failure can be a significant barrier to conception.[5][6]
Artificial oocyte activation (AOA) is a technique employed to overcome this challenge by chemically inducing the necessary calcium influx.[5] Calcium ionophore I, also known as A23187 or Calcimycin, is a mobile ion-carrier that facilitates the transport of calcium ions across the oocyte's membrane, thereby mimicking the natural activation signal.[5][7][8] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the in vitro activation of oocytes.
Mechanism of Action
The primary role of this compound in oocyte activation is to increase the intracellular concentration of calcium ions.[5][7][8] This influx of Ca2+ triggers a cascade of downstream signaling events that are essential for breaking the metaphase II (MII) arrest of the oocyte and initiating embryonic development.
The natural process of oocyte activation is initiated by a sperm-specific phospholipase C, PLCζ, which is introduced into the oocyte cytoplasm upon fertilization.[1][3][6] PLCζ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors (IP3R) on the endoplasmic reticulum (ER), leading to the release of stored Ca2+ into the cytoplasm.[1] This initial release is followed by a series of Ca2+ oscillations that are crucial for successful activation.[1][2][3][4]
This compound bypasses the initial sperm-mediated steps by directly increasing the permeability of the oocyte's plasma membrane to extracellular calcium, leading to a significant rise in intracellular Ca2+ levels.[7][8] This sustained elevation in calcium concentration activates various downstream effectors, including Calmodulin-dependent kinase II (CaMKII), which in turn leads to the degradation of Maturation Promoting Factor (MPF) and the resumption of the cell cycle.[3]
Signaling Pathway of Oocyte Activation
References
- 1. Calcium signaling in oocyte quality and functionality and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium signaling in oocyte quality and functionality and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrm.ir [ijrm.ir]
- 4. Calcium signaling in oocyte quality and functionality and its application (2024) | Chen Chen [scispace.com]
- 5. felicityivf.com [felicityivf.com]
- 6. Frontiers | Artificial oocyte activation with Ca2+ ionophore improves reproductive outcomes in patients with fertilization failure and poor embryo development in previous ICSI cycles [frontiersin.org]
- 7. Frontiers | Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation [frontiersin.org]
- 8. Frontiers | Effect of calcium ionophore (A23187) on embryo development and its safety in PGT cycles [frontiersin.org]
Application Notes and Protocols for Calcium Influx Assays Using Calcium Ionophores
These application notes provide detailed information and protocols for utilizing calcium ionophores, such as Ionomycin and A23187 (Calcimycin), in calcium influx assays. This guide is intended for researchers, scientists, and drug development professionals working in cell biology and related fields.
Introduction to Calcium Ionophores
Calcium ionophores are lipid-soluble molecules that facilitate the transport of calcium ions (Ca²⁺) across biological membranes.[1] In cell biology research, they are widely used to artificially increase intracellular Ca²⁺ concentrations, thereby mimicking the effects of cellular signaling events that trigger calcium influx.[2] The two most commonly used calcium ionophores in research are Ionomycin and A23187 (Calcimycin).[3][4]
These compounds are essential tools for studying a variety of calcium-dependent cellular processes, including signal transduction, gene expression, and apoptosis.[1] In the context of calcium influx assays, they are often used as a positive control to ensure that the experimental setup, including the calcium-sensitive dyes and detection instrumentation, is functioning correctly and to determine the maximum calcium response in the cells under investigation.[5][6]
Mechanism of Action
Calcium ionophores increase the intracellular calcium concentration through a multi-faceted mechanism. While they are known to directly transport Ca²⁺ across the plasma membrane, their action is more complex.[3][4] At lower concentrations, the primary effect is not direct transport but rather the activation of endogenous cellular pathways.[7][8]
The process can be broken down into three main components[3][4]:
-
Activation of Native Ca²⁺ Channels: Ionophores can activate existing receptor-operated calcium channels in the plasma membrane, leading to an influx of extracellular calcium.[3]
-
Mobilization from Intracellular Stores: They can trigger a phospholipase C-dependent pathway, leading to the release of Ca²⁺ from intracellular stores such as the endoplasmic reticulum.[3][9]
-
Store-Operated Calcium Entry (SOCE): The depletion of intracellular calcium stores subsequently activates store-regulated calcium channels in the plasma membrane, resulting in a sustained influx of extracellular calcium.[3][7]
The direct ionophoric (transport) component of their action is typically observed at higher concentrations.[3] The sensitivity of different cell types to calcium ionophores can vary, depending on the presence of intracellular calcium stores and the activity of store-regulated channels.[3]
Caption: Signaling pathway of calcium ionophores.
Recommended Concentrations
The optimal concentration of a calcium ionophore is highly dependent on the cell type, experimental conditions, and the desired outcome. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.[2] Using too high a concentration can lead to cytotoxicity.[2]
Ionomycin
| Application | Cell Type | Concentration Range | Reference |
| Positive Control (Calcium Flux) | General | 1 - 10 µM | [5][10] |
| Intracellular Cytokine Staining | T cells, B cells, NK cells | 500 - 1000 ng/mL (~1 µM) | [2] |
| Neurite Degeneration Study | N1E-115 Neuroblastoma | 0.2 - 10 µM | [11] |
| T-cell Activation | Human T cells | 1 - 3 µM | [1][9] |
| Apoptosis Induction | Human B cells | Micromolar levels | [1] |
A23187 (Calcimycin)
| Application | Cell Type | Concentration Range | Reference |
| Oocyte Activation | Human Oocytes | 10 µM | [12][13] |
| Induction of Cellular Stress | Various Cell Lines | ≤ 3 µM | [14][15] |
| Calcium Dynamics Studies | General | Non-toxic concentrations | [14] |
| In situ Calibration of Dyes | U937 cells | 10 ng/mL | [16] |
| Autophagy Induction | Murine Embryonic Fibroblasts | Not specified | [17] |
Experimental Protocols
This section provides a general protocol for a calcium influx assay using the fluorescent indicator Fluo-4 AM and a fluorescence plate reader or microscope.
Reagent Preparation
-
Calcium Ionophore Stock Solution:
-
Ionomycin: Prepare a 1-3 mM stock solution in DMSO. For example, dissolve 2.5 mg of Ionomycin calcium salt (MW: 747.08 g/mol ) in 1.1 mL of DMSO to get a 3 mM stock.[1] Store aliquots at -20°C, protected from light.[1]
-
A23187 (Calcimycin): Prepare a 1-15 mM stock solution in DMSO. For a 15 mM stock, reconstitute 5 mg of powder (MW: 523.6 g/mol ) in 0.64 mL of DMSO.[17] Store aliquots at -20°C.
-
-
Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution in anhydrous DMSO.
-
Assay Buffer: A physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES, is commonly used.
Experimental Workflow
Caption: Workflow for a calcium influx assay.
Detailed Protocol
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.
-
Dye Loading: a. Prepare a Fluo-4 AM loading solution at a final concentration of 1-5 µM in assay buffer. b. Remove the culture medium from the cells and wash once with assay buffer.[10] c. Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[10][18] d. After incubation, wash the cells twice with assay buffer to remove any extracellular dye.[10] e. Add fresh assay buffer to each well.
-
Fluorescence Measurement: a. Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped for live-cell imaging. Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm for Fluo-4. b. Record a baseline fluorescence reading for 1-2 minutes. c. Add the calcium ionophore (e.g., Ionomycin to a final concentration of 1-5 µM) or your test compound to the wells. d. Immediately begin recording the fluorescence intensity over time for 5-10 minutes or until the signal returns to baseline.
-
Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the fluorescence at each time point (F). b. The results can be expressed as a ratio of F/F₀ or (F - F₀)/F₀. c. The peak fluorescence intensity after the addition of the ionophore represents the maximum calcium influx.
Considerations and Troubleshooting
-
Cell Health: Ensure cells are healthy and not overgrown, as this can affect dye loading and cellular responses.
-
Dye Concentration and Loading Time: Optimize the Fluo-4 AM concentration and incubation time for your specific cell type to achieve bright signals with low background.
-
Cytotoxicity: High concentrations of ionophores can be toxic to cells. Perform a toxicity assay if you plan to use them for extended periods.[2][11]
-
Compound Interference: If screening compounds, check for autofluorescence at the excitation and emission wavelengths of your calcium indicator.
-
Phototoxicity: Minimize the exposure of cells to excitation light to prevent phototoxicity and photobleaching of the dye.
References
- 1. Ionomycin, Calcium Salt | Cell Signaling Technology [cellsignal.com]
- 2. colibri-cytometry.com [colibri-cytometry.com]
- 3. Mechanism of action of calcium ionophores on intact cells: ionophore-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the purpose of ionomycin in calcium flux flow assays? | AAT Bioquest [aatbio.com]
- 6. bu.edu [bu.edu]
- 7. Ionomycin enhances Ca2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of T cell activation by the calcium ionophore ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation [frontiersin.org]
- 13. kitazato.co.jp [kitazato.co.jp]
- 14. Calcium ionophore A23187 reveals calcium related cellular stress as "I-Bodies": an old actor in a new role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A23187 (Calcimycin) | Cell Signaling Technology [cellsignal.com]
- 18. web-material3.yokogawa.com [web-material3.yokogawa.com]
Preparation of Calcium Ionophore I Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Ionophore I, also known as ETH 1001, is a highly selective ionophore for calcium ions (Ca²⁺). It is an essential tool in cell biology research, allowing for the controlled increase of intracellular calcium concentrations. By facilitating the transport of Ca²⁺ across biological membranes, this compound is instrumental in studying a wide array of calcium-dependent cellular processes, including signal transduction, apoptosis, cytotoxicity, and fertilization. This application note provides a detailed protocol for the preparation, storage, and application of a this compound stock solution in dimethyl sulfoxide (DMSO).
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is crucial for accurate and effective use in experimental settings.
| Property | Value |
| Synonyms | ETH 1001, CA 1001 |
| Molecular Formula | C₃₈H₇₂N₂O₈ |
| Molecular Weight | 685.0 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Solubility in DMSO | Up to 100 mg/mL |
| Other Solubilities | Soluble in ethanol |
Mechanism of Action
This compound acts as a lipid-soluble molecule that can diffuse across the cell membrane. It binds to calcium ions in the extracellular space, forming a complex that can then traverse the lipid bilayer. Once inside the cell, it releases the calcium ion, thereby increasing the intracellular free calcium concentration. This rapid elevation in cytosolic calcium can trigger a cascade of downstream signaling events. At low concentrations, this can mimic physiological signaling pathways, while at higher concentrations, it can lead to cellular stress, apoptosis, or necrosis.
Caption: Mechanism of action of this compound.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid or oil)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.85 mg of this compound (Molecular Weight = 685.0 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If dissolution is slow, brief sonication in a water bath may be used to facilitate the process.[1] Gentle warming can also aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C or -80°C.
Caption: Workflow for preparing this compound stock solution.
Storage and Stability
Proper storage is critical to maintain the activity of the this compound stock solution.
| Storage Temperature | Stability of Stock Solution in DMSO |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months or longer |
Note: It is recommended to use freshly opened DMSO for preparing the stock solution, as hygroscopic DMSO can affect the solubility of the product.[1] Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment.
Application Guidelines and Working Concentrations
The optimal working concentration of this compound is cell-type and application-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
| Application | Cell Type/System | Typical Working Concentration Range |
| Oocyte Activation | Oocytes | 10 µM |
| Induction of Apoptosis | Cultured Cortical Neurons | 100 nM - 250 nM |
| Induction of Necrosis | Cultured Cortical Neurons | 1 µM - 3 µM |
| Induction of Eryptosis | Red Blood Cells | 1 µM |
| Acrosome Reaction | Human Sperm | 10 µM |
| General Signaling Studies | Various Cell Lines | 100 nM - 5 µM |
Protocol for Diluting Stock Solution to Working Concentration:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in an appropriate cell culture medium or buffer to achieve the desired final working concentration.
-
For example, to prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:10,000 dilution (e.g., add 1 µL of the 10 mM stock to 10 mL of culture medium).
-
Always add the final diluted solution to the cells and mix gently.
Safety Precautions
This compound is a potent bioactive molecule and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area.
-
Avoid inhalation of dust or contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
By following these guidelines and protocols, researchers can effectively prepare and utilize this compound stock solutions to investigate the multifaceted roles of calcium in cellular physiology and pathology.
References
Application Notes: Calcium Ionophore I in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Ionophore I, a member of the class of lipid-soluble molecules that increase the permeability of cell membranes to calcium ions, is an indispensable tool in neuroscience research. By directly facilitating the influx of extracellular calcium into the cytoplasm, this compound allows for the precise manipulation of intracellular calcium levels, bypassing the complex machinery of voltage-gated and ligand-gated calcium channels. This unique property enables researchers to investigate the downstream effects of calcium signaling in a controlled manner, providing invaluable insights into a myriad of neuronal processes, from neurotransmitter release and synaptic plasticity to neurotoxicity and programmed cell death.
This document provides detailed application notes and protocols for the use of this compound in key areas of neuroscience research.
Mechanism of Action
This compound acts as a mobile carrier, binding to calcium ions and shuttling them across the lipid bilayer of the cell membrane down their electrochemical gradient. This leads to a rapid and sustained elevation of intracellular calcium concentration ([Ca2+]i). It is important to note that the effects of this compound are dose-dependent. Low concentrations tend to cause a localized increase in [Ca2+]i, particularly in neurites, which can trigger specific signaling pathways leading to apoptosis.[1][2][3] In contrast, higher concentrations result in a global and substantial rise in [Ca2+]i throughout the neuron, often leading to cellular overload and subsequent necrosis.[1][2][3]
The influx of calcium initiated by this compound activates a cascade of downstream signaling events. Key among these is the activation of calcium-dependent enzymes such as Calmodulin-dependent protein kinase II (CaMKII), which plays a crucial role in synaptic plasticity.[4][5] Furthermore, elevated intracellular calcium can lead to the production of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspases, all of which are implicated in neuronal cell death pathways.[6][7][8][9]
Key Applications in Neuroscience
Modeling Neurotoxicity, Apoptosis, and Necrosis
Calcium ionophores are widely used to model the neurotoxic effects of calcium dysregulation, a hallmark of many neurodegenerative diseases. By inducing a controlled calcium overload, researchers can study the molecular mechanisms that lead to neuronal cell death.
Quantitative Data:
| Calcium Ionophore | Concentration | Cell Type | Incubation Time | Outcome | Reference |
| Ionomycin | 250 nM | Cultured Cortical Neurons | 24 hours | Apoptosis | [1][3] |
| A23187 | 100 nM | Cultured Cortical Neurons | 24 hours | Apoptosis | [1][3] |
| Ionomycin | 1-3 µM | Cultured Cortical Neurons | 24 hours | Necrosis | [1][3] |
| A23187 | 3 µM | Cultured Cortical Neurons | 3 hours | Cell Loss | [10] |
Experimental Protocol: Induction of Apoptosis and Necrosis
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line at an appropriate density in a multi-well plate.[11]
-
Preparation of Ionophore Solution: Prepare a stock solution of Ionomycin or A23187 in DMSO. Immediately before use, dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 250 nM for apoptosis, 2 µM for necrosis).
-
Treatment: Replace the existing culture medium with the medium containing the calcium ionophore.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours).
-
Assessment of Cell Death:
-
Apoptosis: Analyze cells for markers of apoptosis such as chromatin condensation (DAPI staining), DNA fragmentation (TUNEL assay), or caspase activation (caspase activity assays).[3]
-
Necrosis: Assess cell membrane integrity using assays such as lactate dehydrogenase (LDH) release or propidium iodide staining.[3]
-
Investigating Neurotransmitter Release
Calcium influx is the primary trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. This compound provides a powerful tool to induce neurotransmitter release independently of presynaptic depolarization, allowing for the study of the core release machinery.
Experimental Protocol: Neurotransmitter Release Assay
-
Cell Culture and Loading: Culture neurons on coverslips. For assays measuring neurotransmitter release via a reporter, transfect the cells with a suitable reporter construct (e.g., Gaussia luciferase linked to a secretory peptide).[12]
-
Wash and Equilibration: Wash the cells with a physiological buffer (e.g., Tyrode's solution) and allow them to equilibrate.
-
Stimulation: Add this compound (e.g., 5 µM Ionomycin) to the buffer to stimulate neurotransmitter release.
-
Sample Collection: Collect the supernatant at specific time points after stimulation.
-
Quantification: Measure the amount of released neurotransmitter or reporter protein in the supernatant using an appropriate method (e.g., ELISA for specific neurotransmitters, luciferase assay for the reporter).[12]
Studying Synaptic Plasticity
Long-term potentiation (LTP) and long-term depression (LTD) are forms of synaptic plasticity that are crucial for learning and memory. Both processes are critically dependent on postsynaptic calcium signaling. While electrical stimulation is the traditional method to induce LTP and LTD, pharmacological approaches using agents that modulate calcium levels, in conjunction with other stimuli, can also be employed. A transient increase in extracellular calcium has been shown to induce LTD in the neocortex.[13] While direct induction of LTP solely with a calcium ionophore is less common, it can be used to investigate the downstream signaling components, such as the activation of CaMKII.[2]
Experimental Protocol: Investigating CaMKII Activation (a key event in LTP)
-
Cell Culture and Transfection: Culture hippocampal neurons and transfect them with a fluorescent reporter for CaMKII activity (e.g., Camuiα).[2]
-
Live-Cell Imaging Setup: Place the coverslip with the transfected neurons in a perfusion chamber on a fluorescence microscope equipped for live-cell imaging.
-
Baseline Recording: Record the baseline fluorescence of the CaMKII reporter.
-
Stimulation: Perfuse the chamber with a solution containing a calcium ionophore (e.g., 5 µM 4-bromo-A23187).[2]
-
Image Acquisition: Continuously acquire images to monitor the change in fluorescence, which indicates the activation of CaMKII.[2]
-
Data Analysis: Quantify the change in fluorescence over time to determine the kinetics of CaMKII activation.
Visualization of Pathways and Workflows
Caption: General signaling pathway initiated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Visualization of Synaptic Ca2+ /Calmodulin-Dependent Protein Kinase II Activity in Living Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium ionophores can induce either apoptosis or necrosis in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calmodulin-Kinases: Modulators of Neuronal Development and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of CaMKII signaling on neuronal viability [scholarworks.indianapolis.iu.edu]
- 6. bmecenter.ru [bmecenter.ru]
- 7. Mechanisms of Rapid Reactive Oxygen Species Generation in Response to Cytosolic Ca2+ or Zn2+ Loads in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative stress, mitochondrial permeability transition and activation of caspases in calcium ionophore A23187-induced death of cultured striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interplay of mitochondrial calcium signalling and reactive oxygen species production in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vulnerability to calcium-induced neurotoxicity in cultured neurons expressing calretinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 12. Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium-induced long-term depression in the visual cortex of the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Inducing Apoptosis with Calcium Ionophore I: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium, a ubiquitous second messenger, plays a critical role in a myriad of cellular processes, including programmed cell death or apoptosis.[1][2] A sustained increase in intracellular calcium concentration is a key trigger for the apoptotic cascade in many cell types.[3][4] Calcium ionophores, such as Calcium Ionophore I (ETH 1001), A23187 (Calcimycin), and Ionomycin, are lipid-soluble molecules that facilitate the transport of calcium ions across biological membranes, artificially elevating intracellular calcium levels and thereby providing a reliable method for inducing apoptosis in in vitro cell cultures.[5][6]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound and other common calcium ionophores to induce apoptosis in cell culture for research and drug development purposes.
Mechanism of Action
Calcium ionophores induce apoptosis primarily through the intrinsic (mitochondrial) pathway. The artificially increased intracellular calcium concentration leads to several downstream events:
-
Mitochondrial Overload: Mitochondria absorb excess cytosolic calcium, which can trigger the opening of the mitochondrial permeability transition pore (mPTP).[7]
-
Cytochrome c Release: The opening of the mPTP leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[8]
-
Calpain Activation: Elevated cytosolic calcium activates calcium-dependent proteases called calpains.[1][9] Activated calpains can cleave and activate pro-apoptotic proteins, such as Bid, and inactivate anti-apoptotic proteins like Bcl-2.[8][9]
-
Caspase Activation: Cytochrome c in the cytosol binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving key cellular substrates.[8][10]
-
Reactive Oxygen Species (ROS) Generation: Increased intracellular calcium can also lead to the production of ROS, such as hydrogen peroxide (H2O2), which further contributes to the apoptotic process.[11][12]
It is crucial to note that the concentration of the calcium ionophore is a critical determinant of the mode of cell death. Low concentrations typically induce apoptosis, while high concentrations can lead to rapid, uncontrolled cell death through necrosis.[10][13][14][15]
Data Presentation: Effective Concentrations and Treatment Times
The optimal concentration and incubation time for inducing apoptosis with calcium ionophores are cell-type dependent. The following table summarizes effective concentrations from various studies. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
| Calcium Ionophore | Cell Line | Concentration | Incubation Time | Outcome | Reference |
| A23187 | PC12 (rat pheochromocytoma) | 0.1 µM | Not Specified | Apoptosis with caspase-3 activation | [10] |
| A23187 | Cultured cortical neurons | 100 nM | 24 hours | Apoptosis | [13][14][15] |
| A23187 | HCT-15 (human colon cancer) | 2 µM | Not Specified | H2O2 generation and caspase-3 activation | [11] |
| Ionomycin | Cultured cortical neurons | 250 nM | 24 hours | Apoptosis | [13][14][15] |
| Ionomycin | HCT-15 (human colon cancer) | 250 nM | Not Specified | H2O2 generation and caspase-3 activation | [11] |
| A23187 | Human leukemia cell lines | 1 µM | 3-24 hours | Apoptosis in myelogenous lines, necrosis in T-lymphoblastic lines | [16] |
| A23187 | Rat eggs | 1.6 µM | Not Specified | Apoptosis and H2O2 generation | [12] |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol provides a general procedure for inducing apoptosis in cultured cells using a calcium ionophore.
Materials:
-
This compound (or A23187, Ionomycin)
-
DMSO (for dissolving the ionophore)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cultured cells in exponential growth phase
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a stock solution of the calcium ionophore: Dissolve the calcium ionophore in DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Store the stock solution at -20°C.
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are sub-confluent at the time of treatment. Allow the cells to adhere and resume exponential growth (typically 24 hours).
-
Prepare working solutions: On the day of the experiment, dilute the stock solution of the calcium ionophore in complete cell culture medium to the desired final concentrations. It is advisable to test a range of concentrations to determine the optimal apoptotic-inducing concentration for your cell line.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the calcium ionophore. Include a vehicle control (medium with the same concentration of DMSO used for the highest ionophore concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 3, 6, 12, 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Harvesting and Analysis: After the incubation period, harvest the cells for apoptosis analysis using one of the methods described below (Protocol 2, 3, or 4). For adherent cells, collect both the detached cells in the supernatant and the attached cells by trypsinization.
Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a common method for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining necrotic or late apoptotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells (from Protocol 1)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest Cells: Collect the cells (including supernatant for adherent cells) and wash them twice with cold PBS.
-
Resuspend Cells: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Measurement of Caspase-3 Activity
This protocol measures the activity of the key executioner caspase, caspase-3, using a colorimetric or fluorometric assay.
Materials:
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and a caspase-3 substrate, e.g., DEVD-pNA)
-
Treated and control cells (from Protocol 1)
-
Microplate reader
Procedure:
-
Harvest and Lyse Cells: Harvest the cells and lyse them according to the manufacturer's instructions to prepare a cell lysate.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford assay).
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer and the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength. The increase in caspase-3 activity is proportional to the signal.
Protocol 4: DNA Fragmentation Analysis (DNA Laddering)
This classic method detects the characteristic cleavage of DNA into internucleosomal fragments that occurs during apoptosis.
Materials:
-
Treated and control cells (from Protocol 1)
-
DNA extraction kit
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
DNA ladder
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator
Procedure:
-
Harvest Cells: Harvest the cells and extract the genomic DNA using a commercial kit or standard phenol-chloroform extraction.
-
Agarose Gel Electrophoresis: Prepare a 1.5-2% agarose gel in TAE buffer containing a DNA stain. Load an equal amount of DNA from each sample mixed with loading dye into the wells of the gel. Include a DNA ladder as a size marker.
-
Run Gel: Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualization: Visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments in multiples of 180-200 base pairs will be visible in apoptotic samples.
Visualizations
Signaling Pathway of Calcium Ionophore-Induced Apoptosis
Caption: Calcium ionophore-induced apoptosis signaling cascade.
Experimental Workflow for Apoptosis Induction and Analysis
Caption: General workflow for apoptosis induction and analysis.
References
- 1. Apoptosis and Autophagy: Decoding Calcium Signals that Mediate Life or Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Calcium’s Role in Orchestrating Cancer Apoptosis: Mitochondrial-Centric Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Eryptosis in Red Blood Cells Using a Calcium Ionophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Oxidative stress, mitochondrial permeability transition and activation of caspases in calcium ionophore A23187-induced death of cultured striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium-induced calpain mediates apoptosis via caspase-3 in a mouse photoreceptor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repub.eur.nl [repub.eur.nl]
- 10. Apoptotic cell death and caspase 3 (CPP32) activation induced by calcium ionophore at low concentrations and their prevention by nerve growth factor in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Calcium ionophore-induced egg activation and apoptosis are associated with the generation of intracellular hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Calcium ionophores can induce either apoptosis or necrosis in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 16. Different mode of cell death induced by calcium ionophore in human leukemia cell lines: possible role of constitutive endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Ionophore I in Ion-Selective Electrodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Ionophore I, also known as ETH 1001, is a highly selective neutral carrier used in the fabrication of ion-selective electrodes (ISEs) for the precise measurement of calcium ion (Ca²⁺) activity in aqueous solutions. Its high affinity for Ca²⁺ over other cations, such as Na⁺, K⁺, and Mg²⁺, makes it an indispensable tool in various research and clinical applications, including the analysis of physiological samples like blood serum and intracellular fluids. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation and operation of calcium-selective electrodes.
Principle of Operation
A calcium-selective electrode based on this compound operates on the principle of potentiometry. The core of the electrode is a polymeric membrane, typically made of polyvinyl chloride (PVC), which is plasticized to ensure ion mobility. Embedded within this membrane is this compound. At the interface between the sample solution and the membrane, the neutral ionophore selectively binds with calcium ions. This complexation reaction creates a phase boundary potential that is proportional to the logarithm of the calcium ion activity in the sample, as described by the Nernst equation. This potential difference is measured against a stable reference electrode, allowing for the quantitative determination of calcium concentration.
Quantitative Performance Data
The performance of a this compound-based ion-selective electrode is characterized by several key parameters, which are summarized in the table below. These values represent typical performance characteristics and may vary depending on the specific membrane composition and experimental conditions.
| Parameter | Typical Value | Notes |
| Linear Concentration Range | 1 x 10⁻⁶ M to 1 x 10⁻¹ M | The range over which the electrode potential is linearly proportional to the logarithm of the calcium ion concentration. |
| Slope (Nernstian Response) | ~28.6 mV/decade at 25°C | The theoretical slope for a divalent cation is 29.6 mV/decade. Values close to this indicate ideal electrode behavior. |
| Lower Detection Limit | ~10⁻⁶ M | The lowest concentration at which the electrode can reliably detect calcium ions. Can be as low as 10⁻⁸.⁸ M with a buffered internal filling solution. |
| Response Time (t₉₅) | < 10 seconds | The time required to reach 95% of the final potential reading after a step change in calcium concentration. |
| Selectivity Coefficients (log KpotCa,j) | Represents the preference of the electrode for calcium ions over interfering ions (j). A more negative value indicates higher selectivity for Ca²⁺. | |
| log KpotCa,Na | -1.8 ± 0.1 | |
| log KpotCa,K | -1.7 ± 0.1 | |
| log KpotCa,Mg | ~ -2.0 | |
| Optimal pH Range | 3 to 10 | The pH range within which the electrode can operate without interference from H⁺ or OH⁻ ions. |
| Operational Temperature Range | 0°C to 40°C | Room temperature is recommended for optimal performance and faster equilibrium. |
Experimental Protocols
I. Preparation of the Calcium-Selective PVC Membrane Cocktail
This protocol describes the preparation of a PVC-based membrane containing this compound.
Materials:
-
This compound (ETH 1001)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE)
-
Anionic additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Component Weighing: In a clean, dry glass vial, weigh the following components to achieve the specified weight percentages:
-
This compound: 1-2%
-
PVC: ~33%
-
o-NPOE: ~64-65%
-
KTpClPB: 0.5-1%
-
-
Dissolution: Add an appropriate volume of anhydrous THF to the vial to dissolve all components completely. A typical concentration is ~100 mg of total components per 1 ml of THF.
-
Mixing: Gently swirl or sonicate the mixture until a homogenous, clear, and slightly viscous cocktail is formed. Ensure all components are fully dissolved.
II. Fabrication of the Calcium Ion-Selective Electrode
This protocol outlines the steps for casting the membrane and assembling the electrode.
Materials:
-
Prepared membrane cocktail
-
Glass or plastic electrode body (e.g., a glass tube with a sealed end)
-
Silver/Silver Chloride (Ag/AgCl) wire
-
Internal filling solution: 0.01 M CaCl₂
-
Polishing paper
Procedure:
-
Electrode Body Preparation: Ensure the tip of the electrode body is clean, dry, and smooth. If necessary, polish the tip with fine-grit polishing paper to create a flat surface.
-
Membrane Casting:
-
Dip the polished tip of the electrode body into the prepared membrane cocktail for a few seconds.
-
Withdraw the electrode body and allow the solvent (THF) to evaporate in a dust-free environment for at least 12 hours. A thin, uniform membrane should form over the tip.
-
Repeat this process 2-3 times to ensure a robust membrane of sufficient thickness.
-
-
Internal Filling:
-
Carefully fill the electrode body with the internal filling solution (0.01 M CaCl₂), ensuring no air bubbles are trapped.
-
Insert the Ag/AgCl wire into the internal filling solution. This wire will serve as the internal reference electrode.
-
-
Conditioning:
-
Condition the newly fabricated electrode by soaking it in a 0.01 M CaCl₂ solution for at least 24 hours before use. This step is crucial for achieving a stable and reproducible potential.
-
III. Potentiometric Measurement of Calcium Ions
This protocol describes the calibration and use of the prepared calcium-selective electrode.
Materials:
-
Conditioned calcium-selective electrode
-
Reference electrode (e.g., Ag/AgCl with a salt bridge)
-
High-impedance voltmeter or ion meter
-
Standard calcium solutions (ranging from 10⁻⁶ M to 10⁻¹ M)
-
Sample solutions
-
Magnetic stirrer and stir bars
Procedure:
-
Electrode Setup:
-
Connect the calcium-selective electrode and the reference electrode to the high-impedance voltmeter or ion meter.
-
Place a standard or sample solution in a beaker with a magnetic stir bar.
-
Immerse the tips of both electrodes into the solution, ensuring the reference electrode junction is also submerged.
-
-
Calibration:
-
Start with the lowest concentration standard solution and proceed to higher concentrations.
-
Record the potential reading (in millivolts) for each standard once the reading has stabilized.
-
Rinse the electrodes with deionized water and gently blot dry between measurements.
-
Plot the recorded potential (y-axis) against the logarithm of the calcium ion concentration (x-axis). The resulting graph is the calibration curve.
-
-
Sample Measurement:
-
Rinse and dry the electrodes and immerse them in the sample solution.
-
Record the stable potential reading.
-
Use the calibration curve to determine the logarithm of the calcium ion concentration in the sample and then calculate the concentration.
-
Visualizations
Signaling Pathway of Calcium Ion Detection
Caption: Principle of Ca²⁺ detection by the ion-selective electrode.
Experimental Workflow for Calcium Measurement
Caption: Workflow for Ca²⁺ measurement using a custom-fabricated ISE.
Logical Relationship of Membrane Components
Caption: Functional roles of the ion-selective membrane components.
Live-Cell Imaging of Calcium Mobilization with Calcium Ionophore I: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca2+) is a ubiquitous and versatile second messenger that plays a critical role in regulating a vast array of cellular processes, including gene expression, cell proliferation, and apoptosis. The ability to monitor dynamic changes in intracellular calcium concentration ([Ca2+]i) in real-time is crucial for understanding these fundamental biological functions and for the discovery of novel therapeutics. Calcium ionophores, such as Calcium Ionophore I (ETH 1001), are lipophilic molecules that facilitate the transport of calcium ions across biological membranes, artificially increasing intracellular calcium levels.[1][2] This property makes them invaluable tools for studying calcium signaling pathways and for validating calcium-sensitive assays. This document provides detailed application notes and protocols for the use of this compound in live-cell imaging experiments to study calcium mobilization.
Mechanism of Action of this compound
This compound acts by binding to calcium ions and shuttling them across the lipid bilayer of the cell membrane, effectively increasing the permeability of the membrane to Ca2+.[1] This influx of extracellular calcium leads to a rapid and sustained elevation of cytosolic calcium concentration. It is important to note that the effect of calcium ionophores can be complex. Beyond direct transport, they can also trigger the activation of native Ca2+ channels in the plasma membrane and induce the release of calcium from intracellular stores, such as the endoplasmic reticulum.[3] This multifaceted action ensures a robust and measurable increase in intracellular calcium, making it a reliable positive control in calcium mobilization assays.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following tables summarize typical experimental parameters and expected outcomes for live-cell calcium imaging experiments using this compound and common fluorescent calcium indicators.
Table 1: Properties of Common Fluorescent Calcium Indicators
| Indicator | Dissociation Constant (Kd) for Ca2+ | Excitation (nm) | Emission (nm) | Characteristics |
| Fluo-4 | ~335-345 nM[4][5] | 494[5] | 506[5] | Single wavelength, large fluorescence increase upon Ca2+ binding.[6] |
| Fura-2 | ~140 nM[4] | 340/380 (ratiometric)[7] | 515[7] | Ratiometric, allows for more precise quantification of [Ca2+]i.[6] |
Table 2: Typical Reagent Concentrations and Incubation Times
| Reagent | Typical Working Concentration | Typical Incubation Time | Incubation Temperature |
| Fluo-4 AM | 1-5 µM[7] | 15-60 minutes[5] | Room Temperature or 37°C[5][7] |
| Fura-2 AM | 1-5 µM[7] | 30-60 minutes[7] | Room Temperature or 37°C |
| This compound | 1-10 µM | Applied during imaging | Room Temperature or 37°C |
| Probenecid | 1-2.5 mM | Included during dye loading and imaging | Room Temperature or 37°C |
Experimental Protocols
This section provides a detailed protocol for measuring calcium mobilization in live cells using a fluorescent calcium indicator and this compound as a positive control.
Materials
-
Adherent or suspension cells
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluo-4 AM or Fura-2 AM
-
Pluronic F-127 (for aiding dye solubilization)
-
This compound
-
Probenecid (optional, to prevent dye leakage)
-
DMSO
-
Microplate reader or fluorescence microscope with live-cell imaging capabilities
Protocol: Live-Cell Calcium Imaging Assay
Caption: Experimental workflow for a live-cell calcium imaging assay.
1. Cell Preparation: a. For adherent cells, seed them in a black-walled, clear-bottom 96-well plate or on coverslips at a density that will result in a confluent monolayer on the day of the experiment. b. For suspension cells, harvest and wash the cells, then resuspend them in the appropriate buffer at the desired concentration.
2. Preparation of Reagents: a. Prepare a stock solution of the calcium indicator (e.g., 1 mM Fluo-4 AM in anhydrous DMSO). b. Prepare a loading buffer by diluting the calcium indicator stock solution in a physiological buffer (e.g., HBSS) to the final working concentration (e.g., 2-5 µM). The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization. If using probenecid, add it to the loading buffer at this stage. c. Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute in the physiological buffer to the desired working concentration (e.g., 10X of the final concentration).
3. Dye Loading: a. For adherent cells, remove the culture medium and add the loading buffer to each well. b. For suspension cells, add the loading buffer to the cell suspension. c. Incubate the cells at 37°C for 30-60 minutes in the dark.[5][7] Some cell types may require incubation at room temperature.
4. Washing: a. After incubation, gently wash the cells two to three times with the physiological buffer to remove excess dye. If using probenecid, include it in the wash buffer. b. After the final wash, add fresh buffer to the cells.
5. Imaging and Data Acquisition: a. Place the plate or coverslip in the fluorescence microscope or plate reader. b. Set the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., Ex/Em ~494/516 nm for Fluo-4).[5] c. Acquire a baseline fluorescence reading for a set period (e.g., 1-2 minutes) to establish a stable signal. d. Add the this compound solution to the cells while continuously recording the fluorescence signal. e. Continue recording the fluorescence intensity for several minutes to capture the full calcium mobilization response.
6. Data Analysis: a. The change in intracellular calcium is typically represented as a change in fluorescence intensity over time. b. Data can be expressed as the ratio of fluorescence relative to the baseline (F/F0) or as the absolute change in fluorescence (F - F0). c. For ratiometric dyes like Fura-2, the ratio of the fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration.
Signaling Pathway Diagram
This compound bypasses the initial steps of many signaling cascades by directly increasing intracellular calcium. This elevated calcium then activates a multitude of downstream signaling pathways.
Caption: Downstream signaling activated by ionophore-induced calcium influx.
Troubleshooting and Considerations
-
Low Signal: Ensure adequate dye loading by optimizing concentration and incubation time. Check that the excitation and emission wavelengths are correctly set for the specific indicator.
-
High Background: Ensure thorough washing to remove extracellular dye. The use of a background suppressor may be beneficial.[5]
-
Cell Viability: High concentrations of calcium ionophores and prolonged exposure can be toxic to cells. Perform a dose-response curve to determine the optimal concentration that gives a robust signal without compromising cell health.
-
Phototoxicity: Minimize the exposure of cells to excitation light to prevent phototoxicity and photobleaching of the fluorescent dye.
-
Choice of Indicator: The choice between a single-wavelength indicator like Fluo-4 and a ratiometric one like Fura-2 depends on the experimental needs. Fluo-4 is often preferred for high-throughput screening due to its large signal change, while Fura-2 provides more quantitative data.[4][6]
By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound for the live-cell imaging of calcium mobilization, enabling deeper insights into the intricate world of calcium signaling.
References
- 1. agscientific.com [agscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of action of calcium ionophores on intact cells: ionophore-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Imaging in mDA neurons [protocols.io]
Application Notes and Protocols for Studying Store-Operated Calcium Entry (SOCE) Using Calcium Ionophore I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Store-operated calcium entry (SOCE) is a fundamental and ubiquitous Ca²⁺ signaling pathway in a multitude of cell types. It is essential for a wide array of physiological processes, including gene expression, cell proliferation, and immune responses. The dysregulation of SOCE has been implicated in numerous pathologies, such as immunodeficiency, autoimmune diseases, and cancer, making it a significant target for drug discovery and development. The core mechanism of SOCE involves the activation of plasma membrane Ca²⁺ channels in response to the depletion of Ca²⁺ stores within the endoplasmic reticulum (ER). The key molecular players in this process are the stromal interaction molecules (STIMs), which act as ER Ca²⁺ sensors, and the Orai proteins, which form the pore of the highly Ca²⁺-selective channels in the plasma membrane.
Calcium Ionophore I (also known as CA 1001 or ETH 1001) is a highly selective neutral ionophore for Ca²⁺ ions.[1][2] It is a valuable tool for studying SOCE as it can artificially deplete intracellular Ca²⁺ stores, thereby activating the SOCE pathway. By creating a pathway for Ca²⁺ to move across biological membranes, this compound mimics the initial trigger of SOCE, providing a reliable method to study this crucial signaling cascade.[1][2]
Mechanism of Action
This compound acts by binding to Ca²⁺ ions and shielding their charge, which allows them to diffuse across the lipid bilayer of cellular membranes down their electrochemical gradient.[2] This action is not dependent on endogenous cellular machinery for Ca²⁺ transport. In the context of SOCE research, this compound is primarily used to deplete the ER Ca²⁺ stores.
The process can be summarized as follows:
-
ER Store Depletion: this compound partitions into the ER membrane and facilitates the movement of Ca²⁺ from the ER lumen into the cytoplasm.
-
STIM1 Activation: The decrease in ER luminal Ca²⁺ concentration is sensed by STIM1 proteins, causing them to oligomerize and translocate to ER-plasma membrane junctions.
-
Orai1 Activation: At these junctions, the activated STIM1 proteins interact with and activate Orai1 channels in the plasma membrane.
-
Ca²⁺ Influx: The opening of Orai1 channels allows for the influx of extracellular Ca²⁺ into the cell, a process known as store-operated calcium entry.
This ionophore-induced store depletion is a powerful method to specifically activate SOCE, allowing for the detailed study of its downstream signaling events and the screening of potential modulators.
Data Presentation
While specific quantitative data for this compound in SOCE assays is not as widely published as for other ionophores, the following tables provide representative data for commonly used SOCE inducers, including the calcium ionophore ionomycin, which acts via a similar mechanism. Researchers should empirically determine the optimal concentration of this compound for their specific cell type and experimental conditions.
Table 1: Comparison of Common SOCE Inducers
| Compound | Mechanism of Action | Typical Working Concentration | Advantages | Disadvantages |
| This compound | Facilitates Ca²⁺ transport across membranes, depleting ER stores | 1-10 µM (empirically determined) | High selectivity for Ca²⁺[1][2] | Less quantitative data available in literature |
| Ionomycin | Carboxylic acid ionophore that transports divalent cations | 0.5-2 µM | Potent and well-characterized | Can transport other divalent cations |
| A23187 (Calcimycin) | Carboxylic acid ionophore that transports divalent cations | 1-5 µM | Widely used and commercially available | Less selective than ionomycin |
| Thapsigargin | Irreversible inhibitor of SERCA pumps | 1-2 µM | Specific mechanism of action | Irreversible, making washout experiments difficult |
| Cyclopiazonic Acid (CPA) | Reversible inhibitor of SERCA pumps | 10-30 µM | Reversible, allowing for washout experiments | Less potent than thapsigargin |
Table 2: Quantitative Parameters for SOCE Induction (Representative Data with Ionomycin)
| Cell Type | Ionomycin Concentration | Peak [Ca²⁺]i (nM) | Time to Peak (seconds) | SOCE Rate (nM/s) |
| Jurkat T cells | 1 µM | 800 ± 50 | 120 ± 15 | 10 ± 2 |
| HEK293 | 1 µM | 650 ± 40 | 150 ± 20 | 8 ± 1.5 |
| HeLa | 2 µM | 950 ± 60 | 100 ± 10 | 12 ± 2.5 |
| Primary Neurons | 0.5 µM | 400 ± 30 | 180 ± 25 | 5 ± 1 |
Note: These values are illustrative and can vary significantly based on experimental conditions, cell passage number, and measurement techniques.
Experimental Protocols
Protocol 1: Measuring SOCE using this compound and Fura-2 AM
This protocol describes the measurement of SOCE in adherent cells using the ratiometric calcium indicator Fura-2 AM.
Materials:
-
This compound
-
Fura-2 AM
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Ca²⁺-free HBSS (supplemented with 1 mM EGTA)
-
Adherent cells cultured on glass coverslips
-
Fluorescence microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
-
Fura-2 AM Loading:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
Prepare a loading solution by diluting the Fura-2 AM stock solution to a final concentration of 2-5 µM and Pluronic F-127 to 0.02% in HBSS with Ca²⁺ and Mg²⁺.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Incubate the cells for an additional 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM.
-
-
SOCE Measurement:
-
Mount the coverslip in a perfusion chamber on the fluorescence microscope.
-
Perfuse the cells with Ca²⁺-free HBSS to establish a baseline fluorescence ratio (F340/F380).
-
Add this compound (e.g., 1-10 µM, empirically determined) to the Ca²⁺-free HBSS to deplete the ER Ca²⁺ stores. This will cause a transient increase in intracellular Ca²⁺.
-
Continue perfusion with Ca²⁺-free HBSS containing this compound until the Ca²⁺ signal returns to a stable baseline.
-
Induce SOCE by perfusing the cells with HBSS containing CaCl₂ (typically 2 mM) and this compound.
-
Record the change in the F340/F380 fluorescence ratio over time.
-
Data Analysis:
-
The magnitude of SOCE can be quantified by measuring the peak increase in the F340/F380 ratio upon Ca²⁺ re-addition.
-
Alternatively, the rate of Ca²⁺ entry can be calculated from the initial slope of the rising phase of the Ca²⁺ signal.
-
The area under the curve of the Ca²⁺ transient can also be used as a measure of total Ca²⁺ entry.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Calcium Ionophore I (A23187)
Welcome to the technical support center for Calcium Ionophore I (A23187), also known as Calcimycin. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues, particularly when this compound does not appear to induce the expected calcium influx.
Troubleshooting Guide: No Observed Calcium Influx
One of the most common issues encountered when using this compound is the lack of an observable increase in intracellular calcium. This guide provides a systematic approach to identifying and resolving the root cause of this problem.
Logical Flow for Troubleshooting
Caption: A step-by-step flowchart for troubleshooting experiments where this compound fails to induce calcium influx.
| Potential Problem | Possible Cause | Recommended Solution |
| Reagent Integrity | Improper storage of lyophilized powder or stock solution. | Lyophilized A23187 should be stored at -20°C, desiccated.[1] Once in solution (e.g., in DMSO), it should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C for no longer than 3 months to prevent loss of potency.[1] |
| Incorrect solvent or concentration. | A23187 is soluble in DMSO and ethanol.[1] For a 15 mM stock, reconstitute 5 mg of powder in 0.64 mL of DMSO.[2] Ensure the final concentration in your experiment is appropriate for your cell type (typically in the µM range). | |
| Experimental Protocol | Presence of chelating agents in the media. | Standard cell culture media often contains EDTA or other calcium chelators. Wash cells and perform the experiment in a buffered salt solution (e.g., HBSS, Tyrode's solution) containing calcium and magnesium, but no chelators.[3][4] |
| Interference from serum or albumin (BSA). | Serum proteins, particularly albumin, can bind to and sequester A23187, reducing its effective concentration.[5] It is recommended to perform the experiment in a serum-free medium or wash the cells with a serum-free buffer before adding the ionophore.[6] If serum is required, a dose-response titration may be necessary to determine the optimal A23187 concentration.[6] | |
| Insufficient extracellular calcium. | The primary mechanism of A23187 is to transport extracellular calcium across the cell membrane. Ensure your experimental buffer contains an adequate concentration of calcium (typically 1-2 mM).[7] | |
| Suboptimal A23187 concentration. | The effective concentration can vary significantly between cell types.[8] Perform a dose-response curve (e.g., 0.5 µM, 1 µM, 2 µM, 5 µM, 10 µM) to determine the optimal concentration for your specific cells and conditions.[6] | |
| Cell Health and Type | Poor cell viability. | Use healthy, low-passage number cells at an optimal confluency (typically 70-90% for adherent cells). Stressed or dying cells will not respond appropriately.[6] |
| Ionophore-resistant cell type. | Some cell types, such as memory T-cells and brown preadipocytes, are resistant to A23187.[8] This can be due to a lack of intracellular calcium stores or low activity of plasma membrane store-regulated calcium channels.[8] | |
| Depleted intracellular calcium stores. | A23187 not only facilitates influx from the extracellular space but can also mobilize calcium from intracellular stores like the endoplasmic reticulum.[8][9] If these stores are depleted due to prior treatments or poor cell health, the overall calcium signal will be diminished. | |
| Detection Method | Inadequate loading of calcium-sensitive dye. | Optimize dye loading conditions (concentration, time, and temperature) for your specific cell type. For dyes like Fluo-4 AM, a final concentration of 1-5 µM with incubation at 37°C for 15-60 minutes is a good starting point.[10] The use of a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization and cell loading.[11][12] |
| Incorrect fluorescence detection settings. | Ensure you are using the correct excitation and emission wavelengths for your chosen calcium indicator. For ratiometric dyes like Fura-2, you need to measure the emission at two different excitation wavelengths (e.g., 340 nm and 380 nm).[13] | |
| Phototoxicity or photobleaching. | Excessive exposure to excitation light can damage cells and bleach the fluorescent dye, leading to a loss of signal. Use the lowest possible excitation intensity and exposure time that still provides a good signal-to-noise ratio.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (A23187)?
A1: this compound is a mobile ion carrier that forms a stable complex with divalent cations, primarily Ca²⁺, and transports them across biological membranes.[15] However, its effect on intracellular calcium is complex. The observed increase in cytosolic calcium is a combination of three components: 1) direct transport of extracellular calcium into the cell, 2) activation of native plasma membrane calcium channels, and 3) mobilization of calcium from intracellular stores, such as the endoplasmic reticulum.[8]
Q2: How should I prepare and store my this compound stock solution?
A2: A23187 is typically supplied as a lyophilized powder and should be stored at -20°C under desiccated conditions.[1] To prepare a stock solution, dissolve the powder in a high-quality, anhydrous solvent like DMSO or ethanol.[1] For example, a 15 mM stock solution can be made by dissolving 5 mg of A23187 (MW: 523.6 g/mol ) in 0.64 mL of DMSO.[2] Once in solution, it's crucial to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. The solution should be used within 3 months to ensure its potency.[1]
Q3: My protocol includes Bovine Serum Albumin (BSA). Could this be affecting my results?
A3: Yes, it is highly likely. BSA and other serum proteins can bind to A23187, effectively reducing its bioavailable concentration and inhibiting its ability to induce calcium influx.[5] In a study with equine and murine spermatozoa, the addition of BSA to the media prior to the addition of spermatozoa completely inhibited the A23187-induced change in intracellular calcium.[16] It is strongly recommended to perform experiments in a serum-free buffer. If serum is necessary for your experimental design, you will need to perform a dose-response titration to determine the effective concentration of A23187 in the presence of your specific serum concentration.[6]
Q4: What are typical working concentrations for this compound?
A4: The optimal working concentration is highly dependent on the cell type and experimental conditions. However, a general starting range is between 1 µM and 10 µM. For example, a study on rat osteoblast-like cells used 2 µM and 5 µM A23187 to empty intracellular calcium stores.[17] In oocyte activation protocols, a concentration of 10 µM has been used.[18] It is always best to perform a dose-response titration to find the lowest effective concentration for your specific application to avoid potential cytotoxicity.[6]
Q5: Can I use my standard cell culture medium for the experiment?
A5: It is not recommended. Many standard culture media contain calcium chelators like EDTA to prevent cell clumping. These chelators will bind the free calcium in your media, preventing the ionophore from transporting it into the cells.[4] It is best to wash your cells and perform the calcium influx assay in a simple, buffered salt solution that contains a known concentration of calcium and magnesium, such as Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution.[3][6]
Experimental Protocols
Protocol 1: Preparation of A23187 Stock Solution
-
Bring the lyophilized this compound (A23187) vial to room temperature.
-
Prepare a stock solution of 1-10 mM in high-quality, anhydrous DMSO.[6] For a 15 mM stock, add 0.64 mL of DMSO to a 5 mg vial of A23187.[2]
-
Vortex briefly to ensure the powder is fully dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for up to 3 months.[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Measurement of Intracellular Calcium Influx using Fluo-4 AM
This protocol is a general guideline for adherent cells in a multi-well plate format. Optimization for specific cell types and instrumentation is recommended.
Reagents and Materials:
-
Cells cultured on glass-bottom plates or coverslips.
-
Fluo-4 AM (1 mM stock in DMSO).
-
Pluronic F-127 (20% solution in DMSO).
-
Probenecid (optional, to prevent dye leakage).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺, Mg²⁺, and 10 mM HEPES, pH 7.2-7.4.
-
This compound (A23187) working solution (prepared by diluting the stock solution in Assay Buffer to the desired final concentration).
Procedure:
-
Cell Preparation:
-
Plate cells on an appropriate imaging plate or coverslip and grow to 70-90% confluency.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution. For each 1 mL of Assay Buffer, add 1-5 µL of 1 mM Fluo-4 AM stock and an equal volume of 20% Pluronic F-127. Vortex to mix. The final Fluo-4 AM concentration is typically 1-5 µM.[10]
-
Remove the culture medium from the cells and wash once with warm Assay Buffer.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[12]
-
After incubation, wash the cells twice with warm Assay Buffer to remove excess dye.
-
Add fresh Assay Buffer to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature, protected from light.
-
-
Calcium Imaging:
-
Place the plate on the fluorescence microscope or plate reader.
-
Set the instrument to the appropriate excitation and emission wavelengths for Fluo-4 (Excitation: ~494 nm, Emission: ~516 nm).
-
Establish a baseline fluorescence reading (F₀) for a period of time (e.g., 1-2 minutes) before adding the stimulus.
-
Add the A23187 working solution to the cells.
-
Record the change in fluorescence intensity (F) over time. A significant increase in fluorescence indicates a rise in intracellular calcium.
-
As a positive control, at the end of the experiment, you can add a saturating concentration of a different ionophore like ionomycin (e.g., 5-10 µM) followed by cell lysis to determine the maximum (Fₘₐₓ) and minimum (Fₘᵢₙ) fluorescence, respectively, for calibration purposes if quantitative measurements are needed.
-
Experimental Workflow for Calcium Imaging
Caption: A typical experimental workflow for measuring intracellular calcium changes using Fluo-4 AM and this compound.
Signaling Pathways and Downstream Effects
An increase in intracellular calcium is a pivotal event that triggers a multitude of downstream signaling cascades. The specific pathways activated depend on the cell type and the magnitude and duration of the calcium signal.
General Calcium Signaling Pathway
Caption: A simplified diagram illustrating how this compound increases cytosolic calcium, leading to the activation of various downstream signaling molecules.
In specific cell types, such as human T-cells, ionomycin (another calcium ionophore with a similar mechanism) has been shown to induce the hydrolysis of phosphoinositides and activate Protein Kinase C (PKC), which are key events in T-cell activation.[19] A23187-induced calcium influx can also lead to the generation of reactive oxygen species (ROS) and, in some cell lines like HL-60, induce apoptosis.[2] In other contexts, such as oocyte activation for in vitro fertilization, the rise in calcium is the primary trigger for embryonic development.[9]
References
- 1. A23187 (Calcimycin) (#23911) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 2. A23187 (Calcimycin) | Cell Signaling Technology [cellsignal.com]
- 3. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hellobio.com [hellobio.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Mechanism of action of calcium ionophores on intact cells: ionophore-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Effect of calcium ionophore (A23187) on embryo development and its safety in PGT cycles [frontiersin.org]
- 10. lumiprobe.com [lumiprobe.com]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A biologist’s checklist for calcium imaging and optogenetic analysis [focalplane.biologists.com]
- 15. A23187 - Wikipedia [en.wikipedia.org]
- 16. Factors affecting intracellular calcium influx in response to calcium ionophore A23187 in equine sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of calcium ionophore (A23187) on embryo development and its safety in PGT cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of T cell activation by the calcium ionophore ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Calcium ionophore I solubility and stability in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Calcium Ionophore I in culture media. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as ETH 1001) is a neutral ionophore highly selective for calcium ions (Ca²⁺).[1] Its primary function is to transport Ca²⁺ across biological membranes, including the plasma membrane and membranes of intracellular organelles.[1] By creating a lipid-soluble complex with Ca²⁺, it facilitates the movement of these ions down their electrochemical gradient, leading to a rapid increase in intracellular Ca²⁺ concentration.[2][3] This elevation in cytosolic calcium can trigger a wide range of cellular processes that are dependent on Ca²⁺ as a second messenger.[4]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[5][6] It is sparingly soluble in aqueous buffers.[5] For cell culture applications, it is recommended to first prepare a concentrated stock solution in DMSO or ethanol and then dilute it to the final working concentration in the culture medium.[5]
Q3: How should I prepare and store stock solutions of this compound?
A3: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO or ethanol.[6] Sonication or gentle warming can aid in complete dissolution.[7] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light and moisture.[6][8]
Q4: What is the stability of this compound stock solutions and in culture media?
A4: Stock solutions in DMSO or ethanol are stable for at least one month when stored at -20°C and for up to six months at -80°C.[6] Aqueous solutions are less stable and it is recommended to prepare them fresh for each experiment and not to store them for more than one day.[5] The stability in complete culture media can be influenced by factors such as pH, temperature, and the presence of serum proteins; therefore, it is best to add the ionophore to the media immediately before the experiment.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ~30 mg/mL | - |
| DMSO | 100 mg/mL | Requires sonication.[6] |
| Ethanol | ~30 mg/mL | - |
| 1:3 Ethanol:PBS (pH 7.2) | 0.25 mg/mL | Diluted from an ethanol stock.[5] |
| Corn Oil (with 10% DMSO) | ≥ 2.5 mg/mL | Clear solution.[9] |
Table 2: Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Stability | Recommendations |
| Stock in DMSO/Ethanol | -20°C | At least 1 month.[6] | Protect from light and moisture. Avoid repeated freeze-thaw cycles. |
| Stock in DMSO/Ethanol | -80°C | Up to 6 months.[6] | Long-term storage. |
| Aqueous/Culture Media | Room Temperature / 37°C | Not recommended for storage. | Prepare fresh for each experiment; use within one day.[5] |
Troubleshooting Guides
Problem 1: Precipitation is observed in the culture medium after adding this compound.
-
Possible Cause 1: Final concentration exceeds the aqueous solubility limit.
-
Solution: Lower the final working concentration of the ionophore. While the DMSO/ethanol stock is concentrated, the final concentration in your aqueous culture medium must be low enough to remain soluble.
-
-
Possible Cause 2: Improper dilution technique.
-
Solution: Pre-warm the culture medium to 37°C before adding the ionophore. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion. Avoid adding the concentrated stock directly into a small volume of cold medium.
-
-
Possible Cause 3: Interaction with media components.
-
Solution: Cell culture media are complex solutions containing salts, such as phosphates and sulfates, which can precipitate with cations. While this compound itself is neutral, the influx of Ca²⁺ it causes can lead to localized increases in Ca²⁺ concentration at the cell surface, potentially causing precipitation with components of the medium. Ensure your media is properly buffered and consider using a serum-free formulation for the duration of the experiment if compatible with your cells.
-
-
Possible Cause 4: "Salting out" effect.
-
Solution: If you are preparing your own media, ensure that all components are fully dissolved before adding the next. Adding salts too quickly or in the wrong order can lead to precipitation issues.
-
Problem 2: Inconsistent or no cellular response to this compound.
-
Possible Cause 1: Degradation of the ionophore.
-
Solution: Ensure that your stock solution has been stored correctly and is within its recommended shelf life. Prepare fresh aliquots from a new vial of powder if you suspect degradation. Protect the stock solution and the treatment plates from light as much as possible, as this compound is light-sensitive.[10][11]
-
-
Possible Cause 2: Incorrect final concentration.
-
Solution: Verify your dilution calculations. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint. A typical starting concentration for many applications is in the range of 1-10 µM.[10]
-
-
Possible Cause 3: Cell health and density.
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase. Over-confluent or unhealthy cells may not respond optimally. The cell density can also affect the response, so maintain consistency across experiments.
-
-
Possible Cause 4: Presence of chelating agents.
-
Solution: Some media components or experimental additives can chelate Ca²⁺, reducing the effective concentration available for transport by the ionophore. Review the composition of your media and any other reagents for the presence of chelators like EDTA.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Aseptically weigh out 6.85 mg of this compound powder (Molecular Weight: 684.99 g/mol ).
-
In a sterile microcentrifuge tube, dissolve the powder in 1 mL of high-quality, anhydrous DMSO.
-
Vortex or sonicate briefly until the powder is completely dissolved, resulting in a clear 10 mM stock solution.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protecting tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Induction of Calcium Influx in Adherent Cells
-
Plate your adherent cells in a suitable format (e.g., 96-well plate) and grow them to the desired confluency.
-
On the day of the experiment, pre-warm your serum-free culture medium to 37°C.
-
Prepare the working solution of this compound by diluting your 10 mM stock solution into the pre-warmed medium to the desired final concentration (e.g., for a 10 µM final concentration, dilute the stock 1:1000). Mix by gentle inversion.
-
Remove the existing culture medium from the cells and wash once with sterile Phosphate-Buffered Saline (PBS).
-
Add the medium containing the this compound to the cells.
-
Incubate the cells for the desired period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.[10]
-
Proceed with your downstream analysis, such as measuring intracellular calcium levels with a fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) or assessing a specific cellular response.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting decision tree for precipitation.
References
- 1. bu.edu [bu.edu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium signaling in oocyte quality and functionality and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound (ETH-1001) | Calcium Channel | 58801-34-6 | Invivochem [invivochem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. kitazato.co.jp [kitazato.co.jp]
- 11. kitazato.co.jp [kitazato.co.jp]
Technical Support Center: Calcium Ionophore I (A23187)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and mitigate the off-target effects of Calcium Ionophore I (A23187).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound (A23187)?
A1: The most common off-target effects of A23187 are mitochondrial toxicity, induction of oxidative stress, and cytotoxicity at high concentrations or with prolonged exposure. It can lead to mitochondrial swelling and dysfunction, the production of reactive oxygen species (ROS), and ultimately, apoptotic or necrotic cell death.[1] In some cell types, such as muscle cells, it can also cause ultrastructural damage, including the dissolution of myofilaments.
Q2: How can I minimize cytotoxicity in my experiments?
A2: To minimize cytotoxicity, it is crucial to use the lowest effective concentration of A23187 and the shortest possible incubation time. Concentrations exceeding 1 µg/mL have been shown to be progressively cytotoxic to various human blood cells.[1] For many applications, a brief exposure (e.g., 15-30 minutes) to a low micromolar concentration (e.g., ≤3µM) is sufficient to elicit the desired calcium influx without causing significant cell death. A typical starting concentration for cell activation is around 250 ng/mL.
Q3: How can I reduce oxidative stress induced by A23187?
A3: Co-incubation with an antioxidant can effectively mitigate A23187-induced oxidative stress. A cell-permeant antioxidant such as manganese(III)tetrakis(4-benzoic acid) porphyrin (MnTBAP) can significantly reduce cell death caused by the ionophore.
Q4: Are there ways to protect mitochondria from A23187-induced damage?
A4: Yes, mitochondrial protective agents can be used. Cyclosporin A is known to inhibit the mitochondrial permeability transition pore (mPTP), a key event in A23187-induced mitochondrial dysfunction and cell death. Pre-treatment with Cyclosporin A can reduce the incidence of cell death.
Q5: Is Ionomycin a better alternative to A23187?
A5: Ionomycin is another commonly used calcium ionophore that is generally considered more potent and specific for Ca2+ than A23187. This higher specificity may result in fewer off-target effects related to the transport of other divalent cations like Mg2+. However, some studies suggest that A23187 may be more effective at releasing calcium from intracellular stores. The choice between the two depends on the specific experimental requirements.
Q6: How should I properly store and handle A23187?
A6: A23187 is sensitive to light and should be stored accordingly. Lyophilized powder should be stored at -20°C. Once reconstituted in a solvent like DMSO, it should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: High levels of cell death observed after treatment with A23187.
| Possible Cause | Suggested Solution |
| Concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. Start with a low concentration (e.g., 250 ng/mL) and titrate upwards. |
| Incubation time is too long. | Reduce the incubation time. For many applications, a short exposure of 15-30 minutes is sufficient. |
| Cell line is particularly sensitive. | Consider using a less sensitive cell line if possible, or implement protective measures such as co-incubation with antioxidants or mitochondrial protective agents. |
Problem 2: Inconsistent or unexpected experimental results.
| Possible Cause | Suggested Solution |
| Degradation of A23187. | Ensure proper storage of the A23187 stock solution (aliquoted, protected from light, at -20°C). Prepare fresh dilutions for each experiment. |
| Off-target effects are interfering with the assay. | Use appropriate controls, such as co-treatment with an antioxidant (MnTBAP) or a mitochondrial protectant (Cyclosporin A), to dissect the specific effects of calcium influx from off-target effects. Consider using a more specific ionophore like Ionomycin. |
| Variability in cell culture conditions. | Maintain consistent cell culture conditions, including cell density and passage number, as these can affect the cellular response to A23187. |
Data Presentation
Table 1: Recommended Working Concentrations of Calcium Ionophores for Cell Activation
| Ionophore | Cell Type | Recommended Concentration | Incubation Time |
| A23187 | Human Peripheral Blood Mononuclear Cells (PBMCs) | 250 ng/mL | 4 hours |
| Ionomycin | Human Peripheral Blood Mononuclear Cells (PBMCs) | 500 ng/mL | 4 hours |
Table 2: Comparison of A23187 and Ionomycin
| Feature | A23187 (Calcimycin) | Ionomycin |
| Cation Selectivity | Binds Ca2+ and other divalent cations (e.g., Mg2+) | Higher selectivity for Ca2+ |
| Potency | Effective, but may require higher concentrations for comparable effects to Ionomycin in some systems. | Generally considered more potent. |
| Intracellular Ca2+ Release | May be more effective at releasing Ca2+ from intracellular stores. | Effective at increasing cytosolic Ca2+ from extracellular sources. |
Experimental Protocols
Protocol for Co-treatment with MnTBAP to Reduce Oxidative Stress
-
Cell Preparation: Plate cells at the desired density and allow them to adhere overnight.
-
Reagent Preparation: Prepare a stock solution of MnTBAP in a suitable solvent (e.g., water or DMSO).
-
Pre-treatment (Optional but Recommended): Pre-incubate the cells with the desired concentration of MnTBAP for 1-2 hours before adding A23187. A typical starting concentration for MnTBAP is 10-50 µM.
-
Co-treatment: Add A23187 to the final desired concentration in the continued presence of MnTBAP.
-
Incubation: Incubate for the desired experimental duration.
-
Analysis: Proceed with your downstream analysis (e.g., cell viability assay, ROS measurement).
Protocol for Co-treatment with Cyclosporin A to Protect Mitochondria
-
Cell Preparation: Plate cells at the desired density and allow them to adhere overnight.
-
Reagent Preparation: Prepare a stock solution of Cyclosporin A in a suitable solvent (e.g., DMSO or ethanol).
-
Pre-treatment: Pre-incubate the cells with Cyclosporin A for at least 30 minutes prior to adding A23187. A typical working concentration for Cyclosporin A is 0.5-5 µM.
-
Treatment: Add A23187 to the final desired concentration.
-
Incubation: Incubate for the desired experimental duration.
-
Analysis: Proceed with your downstream analysis (e.g., apoptosis assay, mitochondrial membrane potential measurement).
Visualizations
Caption: Signaling pathway of A23187-induced off-target effects.
Caption: Workflow for preventing A23187 off-target effects.
Caption: Troubleshooting logic for high cell death with A23187.
References
Why is my calcium assay not working with ionophore control?
This guide provides solutions for common issues encountered during intracellular calcium assays, particularly when the positive control using a calcium ionophore does not produce the expected signal.
Frequently Asked Questions (FAQs)
Q1: Why is my ionophore (e.g., Ionomycin, A23187) positive control not showing an increase in fluorescence?
A lack of response to an ionophore, which is used to elicit a maximal calcium influx, points to a fundamental issue in the assay.[1][2] The problem can typically be traced to one of several key components: the ionophore itself, the calcium indicator dye, the health of the cells, the composition of the assay buffer, or the instrument settings.
Here is a logical approach to troubleshooting this issue:
Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for a failing calcium assay ionophore control.
Troubleshooting Guides
Issue 1: Problems with the Ionophore
The ionophore's function is to create pores in the cell membrane, allowing extracellular calcium to flood into the cell and cause a large, detectable signal.[3][4] If this doesn't happen, the ionophore itself is a primary suspect.
-
Incorrect Concentration: The effective concentration of ionophores like Ionomycin or A23187 can be cell-type dependent.[5] If the concentration is too low, it won't be sufficient to induce a strong calcium influx. Conversely, excessively high concentrations can be cytotoxic.[6]
-
Solution: Titrate the ionophore concentration to find the optimal level for your specific cell type. Start with the manufacturer's recommended concentration and perform a dose-response curve.
-
-
Improper Preparation or Storage: Ionophores are often dissolved in DMSO and stored frozen.[1] Repeated freeze-thaw cycles or improper storage can lead to degradation.
-
Solution: Prepare fresh aliquots of the ionophore from a new stock. Avoid repeated freeze-thaw cycles.[7]
-
| Ionophore | Typical Stock Concentration | Typical Working Concentration | Solvent |
| Ionomycin | 1-10 mM | 0.1 - 10 µM | DMSO |
| A23187 | 1-5 mM | 1 - 5 µM | DMSO |
Caption: Common ionophore concentrations for calcium assays.
Issue 2: Problems with the Calcium Indicator Dye
Calcium indicators (e.g., Fluo-4 AM, Fura-2 AM) are essential for visualizing calcium changes.[8] Problems with the dye are a frequent cause of assay failure.
-
Poor Dye Loading: For the dye to work, it must first enter the cell. The "AM" ester form allows the dye to be cell-permeant.[1] Inefficient loading results in a weak or non-existent signal.
-
Incomplete De-esterification: Once inside the cell, intracellular esterases must cleave the AM ester to trap the active, calcium-sensitive form of the dye.[1] Incomplete cleavage means the dye is not responsive to calcium.
-
Solution: Allow sufficient time (typically 30-60 minutes) at room temperature or 37°C after loading for the de-esterification process to complete.[11]
-
-
Dye Degradation or Quenching: Calcium dyes can be sensitive to light (photobleaching) and high concentrations can sometimes lead to signal quenching.[6][9][12]
Issue 3: Poor Cell Health
A calcium assay is a live-cell assay. The health and viability of your cells are critical for a successful experiment.
-
Low Cell Viability: Dead or dying cells will not maintain the necessary ion gradients across their membranes and will not have active esterases to process the dye.[5]
-
Solution: Check cell viability using a method like Trypan Blue exclusion before starting the experiment. Ensure cells are not over-confluent and are handled gently.
-
-
Incorrect Cell Plating Density: If cells are plated too sparsely, the overall signal may be too low to detect. If they are too dense, cells may be unhealthy.
-
Solution: Optimize the cell plating density for your specific assay plate format.
-
Issue 4: Incorrect Assay Buffer Composition
The composition of the extracellular buffer is crucial for observing ionophore-induced calcium influx.
-
Absence of Extracellular Calcium: Ionophores work by transporting calcium from the outside of the cell to the inside. If there is no calcium in your assay buffer, the ionophore has nothing to transport.[5]
-
Solution: Ensure your assay buffer (e.g., HBSS) contains physiological levels of calcium (typically 1-2 mM).
-
-
Presence of Calcium Chelators: Components from the cell culture medium, such as EDTA or citrate, can chelate (bind to) the calcium ions in the assay buffer, making them unavailable for transport.[15][16][17]
-
Solution: Wash the cells thoroughly with a calcium-containing, chelator-free assay buffer before starting the measurement to remove any residual culture medium.
-
Experimental Protocols
Protocol 1: Standard Calcium Flux Assay using Fluo-4 AM
This protocol outlines a general procedure for measuring calcium flux in adherent cells using the Fluo-4 AM dye.
Workflow Diagram
Caption: Standard workflow for a fluorescent calcium flux assay.
Methodology:
-
Cell Plating: Plate adherent cells in a 96-well, black-walled, clear-bottom plate and culture overnight to allow for adherence.
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.
-
Prepare a loading buffer by diluting the Fluo-4 AM stock to a final concentration of 1-5 µM in a calcium-containing buffer like HBSS.
-
-
Dye Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with HBSS containing calcium.
-
Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C.[10]
-
-
Wash and De-esterification:
-
Remove the loading buffer and wash the cells twice with HBSS to remove any extracellular dye.
-
Add fresh HBSS to each well and incubate for 30 minutes at room temperature to allow for complete de-esterification of the dye.[11]
-
-
Measurement:
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Set the instrument to the appropriate excitation/emission wavelengths for Fluo-4 (Ex/Em: ~494/516 nm).
-
Measure the baseline fluorescence for 15-30 seconds.
-
Inject the ionophore positive control (e.g., 1 µM Ionomycin) and continue to measure the fluorescence kinetically for 2-3 minutes.
-
Protocol 2: Preparation and Use of Ionophore Control
Mechanism of Action
Caption: Mechanism of a calcium ionophore in a dye-loaded cell.
Methodology:
-
Stock Preparation:
-
Dissolve Ionomycin or A23187 in anhydrous DMSO to a stock concentration of 1-10 mM.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a fresh aliquot of the ionophore stock.
-
Prepare a working solution by diluting the stock in the assay buffer (e.g., HBSS with calcium) to a concentration that is 5-10 times the desired final concentration. This accounts for the dilution upon injection into the well.
-
-
Application:
-
Following the baseline fluorescence reading in your calcium assay, inject the prepared ionophore working solution into the cell plate.
-
The final concentration should be sufficient to elicit a maximal response, typically in the range of 0.1-10 µM.[2] The optimal concentration should be determined empirically.
-
References
- 1. bu.edu [bu.edu]
- 2. What is the purpose of ionomycin in calcium flux flow assays? | AAT Bioquest [aatbio.com]
- 3. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionomycin-induced calcium influx induces neurite degeneration in mouse neuroblastoma cells: analysis of a time-lapse live cell imaging system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 6. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. crosbymarinaclub.org.uk [crosbymarinaclub.org.uk]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Possibility of simultaneously measuring low and high calcium concentrations using Fura–2 and lifetime-based sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Why is my Fluo-4 signal not at a useful magnitude? | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
- 15. 钙在细胞培养中的应用 [sigmaaldrich.com]
- 16. Effects of Calcium and Calcium Chelators on Growth and Morphology of Escherichia coli L-Form NC-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective effects of calcium chelators on anterograde and retrograde protein transport in the cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Calcium Ionophore I Washout
This technical support center provides researchers, scientists, and drug development professionals with guidance on effectively washing out Calcium Ionophore I (Ionomycin) from cell cultures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to wash out this compound after treatment?
A1: this compound is a mobile ion carrier that increases intracellular calcium concentration, triggering various signaling pathways. To study the downstream effects of a transient calcium signal or to perform subsequent experiments on cells returned to a basal state, it is crucial to remove the ionophore from the cell membrane and culture medium.
Q2: What is the principle behind the washout procedure?
A2: The washout procedure is based on two main principles:
-
Dilution: Repeatedly replacing the ionophore-containing medium with fresh, ionophore-free medium to reduce the extracellular concentration of the ionophore.
-
Binding and Removal: Utilizing a protein-rich solution, such as one containing Bovine Serum Albumin (BSA), to bind the lipophilic ionomycin and facilitate its removal from the cell membrane.[1]
Q3: Can I use serum-containing medium for the washout?
A3: While serum contains albumin that can aid in the removal of ionomycin, using a serum-free medium supplemented with a defined concentration of BSA is often preferred. This approach provides a more controlled experimental environment by avoiding the undefined and variable components present in serum, which could interfere with subsequent assays.[2][3][4]
Q4: How can I confirm that the ionophore has been successfully washed out?
A4: Successful washout can be indirectly confirmed by monitoring intracellular calcium levels using a calcium-sensitive fluorescent indicator (e.g., Fura-2, Fluo-4). After the washout procedure, intracellular calcium levels should return to the baseline observed before ionophore treatment.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Cells are not returning to baseline calcium levels after washout. | Incomplete removal of the ionophore. | Increase the number of washes. Increase the concentration of BSA in the washout buffer (up to 1%). Ensure gentle but thorough mixing during each wash step. |
| Continued calcium influx from the extracellular medium. | Use a calcium-free washout buffer to prevent further ionophore-mediated calcium entry.[5][6][7][8] | |
| Poor cell viability or detachment after the washout procedure. | Harsh washing technique (e.g., strong pipetting, vigorous shaking). | Handle cells gently. Use wide-bore pipette tips. Centrifuge at low speeds (e.g., 200-300 x g). |
| Inappropriate washout buffer. | Use a buffered saline solution (e.g., PBS or HBSS) supplemented with BSA (0.1-1%) to maintain cell viability.[6] For sensitive cell types, a complete serum-free culture medium can be used as the base for the washout buffer. | |
| Variability in experimental results after washout. | Inconsistent washout procedure. | Standardize the washout protocol across all experiments, including incubation times, number of washes, and buffer composition. |
| Residual ionophore affecting downstream assays. | Consider performing a final wash with a medium that has a higher binding capacity for lipophilic compounds, if compatible with your cell type and experiment. |
Experimental Protocol: Ionomycin Washout
This protocol provides a general guideline for washing out Ionomycin from adherent or suspension cell cultures. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Pre-warmed (37°C) Wash Buffer:
-
For adherent cells: Calcium-free Dulbecco's Phosphate-Buffered Saline (DPBS) supplemented with 0.1% Bovine Serum Albumin (BSA).
-
For suspension cells: Calcium-free Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 0.1% Bovine Serum Albumin (BSA).
-
-
Pre-warmed (37°C) complete cell culture medium (for final resuspension).
Procedure for Adherent Cells:
-
Following treatment with Ionomycin, carefully aspirate the ionophore-containing medium from the culture vessel.
-
Gently add the pre-warmed Wash Buffer to the side of the vessel to avoid detaching the cells. Use a sufficient volume to cover the cell monolayer (e.g., 5 mL for a 6-well plate).
-
Incubate for 5 minutes at 37°C.
-
Aspirate the Wash Buffer.
-
Repeat steps 2-4 for a total of three washes.
-
After the final wash, add pre-warmed complete cell culture medium and return the cells to the incubator for a recovery period before subsequent experiments.
Procedure for Suspension Cells:
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Pellet the cells by centrifugation at 200-300 x g for 5 minutes.
-
Carefully aspirate the supernatant containing the ionophore.
-
Gently resuspend the cell pellet in pre-warmed Wash Buffer. Use a volume at least 10 times the pellet volume.
-
Incubate for 5 minutes at 37°C with gentle agitation.
-
Pellet the cells by centrifugation at 200-300 x g for 5 minutes.
-
Aspirate the supernatant.
-
Repeat steps 4-7 for a total of three washes.
-
After the final wash, resuspend the cell pellet in pre-warmed complete cell culture medium for further experiments.
Data Presentation
While direct quantitative data on washout efficiency is limited in the literature, the effectiveness of the washout procedure can be assessed by monitoring the return of intracellular calcium to baseline levels.
| Washout Method | Key Components | Expected Outcome |
| BSA-containing, Calcium-free Buffer | 0.1-1% BSA, Calcium-free saline (DPBS) or medium (RPMI) | Efficient removal of Ionomycin and return to baseline intracellular calcium levels. Good cell viability.[1][6] |
| Serum-Free Medium | Complete serum-free medium | Moderate removal of Ionomycin. May require more washes compared to BSA-containing buffer. |
| Calcium-containing Buffer | Standard culture medium or saline | Less effective at reducing intracellular calcium as the ionophore can continue to transport extracellular calcium into the cells. |
Visualizations
Caption: Signaling pathway activated by Ionomycin.
Caption: Experimental workflow for Ionomycin washout.
References
- 1. Elevating calcium in Th2 cells activates multiple pathways to induce IL-4 transcription and mRNA stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ionomycin, Calcium Salt | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. biotech.wisc.edu [biotech.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Examination of serum and bovine serum albumin as shear protective agents in agitated cultures of hybridoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Calcium ionophore I causing necrosis instead of apoptosis
Welcome to the technical support center for Calcium Ionophore I (A23187). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound, particularly in relation to the unintended induction of necrosis instead of apoptosis in experimental setups.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound (A23187) where necrosis is observed instead of the desired apoptotic outcome.
| Issue | Potential Cause | Recommended Solution |
| Widespread and rapid cell death with features of necrosis (e.g., cell swelling, membrane rupture). | High Concentration of this compound: Excessive concentrations lead to a massive and uncontrolled influx of Ca2+, causing cellular overload and necrotic cell death.[1][2] | Perform a dose-response experiment to determine the optimal concentration that induces apoptosis in your specific cell type. Start with a low concentration (e.g., 100 nM) and titrate upwards.[1][2] |
| Inconsistent results between experiments. | Variability in Cell Density: The effective concentration of the ionophore can be influenced by the number of cells being treated. | Standardize cell seeding density across all experiments. Ensure cells are in the logarithmic growth phase.[3] |
| Fluctuations in Extracellular Calcium Concentration: The activity of this compound is dependent on the presence of extracellular Ca2+.[4][5] | Use a standardized cell culture medium with a known and consistent Ca2+ concentration. Avoid using buffers containing calcium chelators like EDTA.[6] | |
| Morphological changes are ambiguous, making it difficult to distinguish between late apoptosis and primary necrosis. | Timing of Observation: Apoptotic cells will eventually undergo secondary necrosis if not cleared.[7] | Perform a time-course experiment to observe the progression of cell death. Early time points are more likely to show classic apoptotic morphology.[7] |
| Subjectivity of Morphological Assessment: Visual inspection alone can be unreliable for definitively distinguishing between apoptosis and necrosis.[7] | Utilize a combination of biochemical assays for a more definitive conclusion. Annexin V/Propidium Iodide staining and LDH release assays are highly recommended.[7][8] | |
| High background in cytotoxicity assays. | Serum Components in Media: Some components in serum can interfere with certain cytotoxicity assays. | When performing an LDH assay, it is recommended to use a low-serum medium (e.g., 1%) to reduce background LDH levels.[9] |
| Contamination: Mycoplasma or other microbial contamination can cause cell stress and death, leading to confounding results. | Regularly test cell cultures for contamination. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound causing necrosis in my cells instead of apoptosis?
A1: The mode of cell death induced by this compound (A23187) is highly dependent on the intracellular calcium concentration. Low concentrations of the ionophore typically cause a moderate and sustained increase in intracellular Ca2+, which activates the apoptotic cascade.[1][2] In contrast, high concentrations lead to a rapid and massive influx of Ca2+, overwhelming the cell's capacity to maintain ion homeostasis. This "calcium overload" triggers a necrotic pathway characterized by mitochondrial dysfunction, ATP depletion, and loss of plasma membrane integrity.[10][11][12]
Q2: What is the underlying signaling pathway that leads to necrosis upon treatment with high concentrations of this compound?
A2: High concentrations of this compound cause a significant and rapid increase in cytosolic calcium. This excess calcium is taken up by the mitochondria, leading to the opening of the mitochondrial permeability transition pore (mPTP).[10][12] mPTP opening dissipates the mitochondrial membrane potential, halting ATP synthesis and leading to the release of pro-apoptotic factors, but in the context of massive calcium overload and ATP depletion, the cell undergoes necrosis.[10][12] The elevated calcium also activates calcium-dependent proteases like calpains, which contribute to cytoskeletal degradation and membrane damage.[13][14] Furthermore, calcium overload can enhance the production of reactive oxygen species (ROS), further exacerbating cellular damage.[15]
Q3: How can I experimentally distinguish between apoptosis and necrosis induced by this compound?
A3: A combination of methods is recommended for accurately distinguishing between apoptosis and necrosis.[7]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised plasma membrane, a hallmark of late apoptosis and necrosis.[16][17]
-
Apoptotic cells: Annexin V positive, PI negative (early) or Annexin V positive, PI positive (late).
-
Necrotic cells: Annexin V negative, PI positive (primary necrosis) or Annexin V positive, PI positive (secondary necrosis).[17]
-
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a characteristic feature of necrosis.[8][18]
-
Morphological Analysis: Observing cells under a microscope can reveal characteristic changes. Apoptosis is typically characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Necrosis is associated with cell swelling (oncosis) and plasma membrane rupture.[19]
Q4: What are the typical concentrations of this compound (A23187) that induce apoptosis versus necrosis?
A4: The effective concentrations can vary significantly between different cell types. However, as a general guideline based on studies with cultured cortical neurons, low concentrations around 100 nM of A23187 have been shown to induce apoptosis.[1][2] In contrast, higher concentrations in the micromolar range (e.g., 1-3 µM) are more likely to cause necrosis.[1][2] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentrations for inducing each type of cell death.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of calcium ionophores on cell fate, as reported in the literature.
| Cell Type | Calcium Ionophore | Concentration for Apoptosis | Concentration for Necrosis | Reference |
| Cultured Cortical Neurons | A23187 | 100 nM | 1-3 µM | [1][2] |
| Cultured Cortical Neurons | Ionomycin | 250 nM | 1-3 µM | [1][2] |
| Human Leukemia Cell Lines (myelogenous) | A23187 | 1 µM | Not specified | [20] |
| Human Leukemia Cell Lines (T-lymphoblastic) | A23187 | Not observed | 1 µM | [20] |
| Rabbit Gastric Mucosal Cells | A23187 | Not specified | 1.6-25 µM | [5] |
Experimental Protocols
Protocol 1: Distinguishing Apoptosis and Necrosis using Annexin V and Propidium Iodide (PI) Staining
Principle: This method utilizes the binding of Annexin V to phosphatidylserine exposed on the outer plasma membrane of apoptotic cells and the uptake of PI by cells with compromised membrane integrity (necrotic and late apoptotic cells).[16]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (calcium-containing buffer, e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)[17]
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Flow cytometer
Procedure:
-
Induce cell death by treating your cells with the desired concentration of this compound for the appropriate duration. Include untreated cells as a negative control.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells once with cold 1X PBS.[6]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[6]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.[6]
-
Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Add 5 µL of PI staining solution immediately before analysis.[6]
-
Analyze the samples by flow cytometry within one hour.[21]
Protocol 2: Quantifying Necrosis using Lactate Dehydrogenase (LDH) Release Assay
Principle: This colorimetric assay measures the activity of LDH, a stable cytosolic enzyme, which is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[3][8]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction buffer, dye solution, and lysis solution)[9]
-
96-well flat-bottom microtiter plate
-
Spectrophotometric plate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density (e.g., 1 x 10^4 – 5 x 10^4 cells/well in 100 µL of culture medium).[18]
-
Treat the cells with various concentrations of this compound. Include the following controls:
-
Untreated Control: Cells in medium only (for measuring spontaneous LDH release).
-
Maximum LDH Release Control: Treat cells with the lysis solution provided in the kit.[9]
-
Medium Background Control: Medium without cells.
-
-
Incubate the plate for the desired treatment duration.
-
Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.[18]
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.[18]
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.[18]
-
Add the stop solution if required by the kit.[18]
-
Measure the absorbance at the recommended wavelength (typically 490-520 nm).[18]
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background absorbance.
Visualizations
References
- 1. Calcium ionophores can induce either apoptosis or necrosis in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A postulated mechanism for the coordinate effects of ionophore A23187 on calcium uptake and cell viability in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of endonuclease activity and DNA fragmentation in Ca2+ ionophore A23187-mediated injury to rabbit isolated gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of necrosis by release of lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tiarisbiosciences.com [tiarisbiosciences.com]
- 10. Intracellular calcium overloading and oxidative stress in cardiomyocyte necrosis via a mitochondriocentric signal-transducer-effector pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Multifaceted Role of Calcium Signaling in Regulated Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Calcium ionophore A23187 action on cardiac myocytes is accompanied by enhanced production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. akadeum.com [akadeum.com]
- 20. Different mode of cell death induced by calcium ionophore in human leukemia cell lines: possible role of constitutive endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Annexin V Staining Protocol [bdbiosciences.com]
Technical Support Center: Calcium Ionophore I Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results with Calcium ionophore I and related compounds like A23187 and Ionomycin.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a neutral ionophore highly selective for calcium ions (Ca²⁺). It functions by binding and transporting Ca²⁺ across biological membranes, such as the plasma membrane and organellar membranes, down their electrochemical gradient.[1] This process increases the intracellular concentration of free Ca²⁺, mimicking the calcium signaling events that trigger a wide range of cellular processes.[2]
Q2: Why do I see different results with the same concentration of calcium ionophore on different cell types?
A2: The response to calcium ionophores is highly cell-type dependent. Several factors contribute to this variability:
-
Endogenous Calcium Stores: Cells with larger intracellular calcium stores (like the endoplasmic reticulum) may show a more robust response as the ionophore can mobilize these internal reserves.[3]
-
Plasma Membrane Channels: The ionophore's effect is not solely as a transporter. It can also activate native plasma membrane Ca²⁺ channels, and the expression and activity of these channels differ between cell types.[3]
-
Buffering Capacity: Cells have different intrinsic capacities to buffer intracellular calcium, which can dampen the observed response.
-
Sensitivity: Some cell types are simply more sensitive to calcium fluctuations. For example, thymocytes and neutrophils are more sensitive to ionophores than memory T-cells.[3]
Q3: Can this compound be toxic to my cells?
A3: Yes, calcium ionophores can be cytotoxic, particularly at higher concentrations. Excessive and sustained elevation of intracellular Ca²⁺ can lead to cellular stress, apoptosis, or necrosis.[4][5] For instance, A23187 concentrations exceeding 1 µg/mL have been shown to be progressively cytotoxic to human blood cells.[6] It is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental duration through a dose-response curve.
Q4: I am using the ionophore to stimulate T-cell activation with PMA, but the results are inconsistent. Why?
A4: The combination of a phorbol ester like Phorbol 12-Myristate 13-Acetate (PMA) and a calcium ionophore like Ionomycin is a potent, receptor-independent method for T-cell activation. Inconsistency can arise from:
-
Suboptimal Concentrations: The synergistic effect of PMA (activating Protein Kinase C) and the ionophore (increasing intracellular Ca²⁺) is dose-dependent. Titration is essential.
-
Cell Health and Density: Unhealthy cells or improper cell density can lead to variable responses.
-
Reagent Stability: Ensure your PMA and ionophore stocks are properly stored and have not degraded. PMA is light-sensitive.
Q5: My calcium flux assay using a fluorescent indicator (like Fura-2 AM) shows a high baseline or inconsistent signals. Is the ionophore the problem?
A5: While the ionophore could be a factor (e.g., wrong concentration), issues with calcium flux assays often stem from the dye loading and measurement process. Common problems include:
-
Uneven Dye Loading: Ensure cells are healthy and adherent. Use fresh buffer and avoid bubbles.
-
Dye Extrusion: Some cells actively pump out the dye, leading to a decreasing signal. This can be inhibited by reagents like probenecid.
-
Incomplete Hydrolysis: Cellular esterases must cleave the AM ester group to trap the dye. Incomplete cleavage can result in a poor signal.
-
High Background Fluorescence: This can be caused by dye in the extracellular medium or autofluorescence. Ensure proper washing steps.
Troubleshooting Guides
Issue 1: Low or No Cellular Response to Calcium Ionophore
| Possible Cause | Suggestion |
| Ionophore Concentration Too Low | Perform a dose-response experiment to determine the optimal concentration for your cell type. Start with a range of concentrations reported in the literature for similar cells. |
| Degraded Ionophore Stock | Prepare a fresh stock solution. Calcium ionophore powders should be stored desiccated at -20°C.[1] Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Presence of Albumin (e.g., BSA) | Bovine Serum Albumin (BSA) in the medium can bind the ionophore and inhibit its activity. If BSA is required, its concentration and the order of addition of reagents may need to be optimized.[7] |
| Low Extracellular Calcium | The ionophore primarily transports extracellular calcium into the cell. Ensure your experimental buffer contains an adequate concentration of CaCl₂ (typically 1-2 mM). |
| Cell Type Insensitivity | Some cell lines are resistant to ionophores due to factors like low intracellular Ca²⁺ stores or low activity of store-regulated Ca²⁺ channels.[3] Confirm the responsiveness of your cell line with a positive control if possible. |
Issue 2: High Cell Death or Cytotoxicity
| Possible Cause | Suggestion |
| Ionophore Concentration Too High | This is the most common cause. Reduce the concentration significantly. Even a slight increase can shift the response from activation to necrosis.[4] A concentration of A23187 above 1 µg/mL can be cytotoxic.[6] |
| Prolonged Incubation Time | A sustained high level of intracellular calcium is toxic. Reduce the duration of exposure to the ionophore. |
| Calcium Overload | The combination of high ionophore concentration and high extracellular calcium can lead to rapid cell death.[5] Consider reducing the calcium concentration in your buffer. |
| Pre-existing Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed cells are more susceptible to cytotoxicity. |
Issue 3: High Variability Between Replicate Wells/Experiments
| Possible Cause | Suggestion |
| Inconsistent Pipetting | Calcium ionophores are used at very low concentrations. Ensure accurate and consistent pipetting of the stock solution. Use freshly diluted working solutions. |
| Uneven Cell Seeding | Ensure a uniform single-cell suspension and even distribution of cells in your culture plates. |
| Fluctuations in Temperature | Temperature can affect ionophore activity and cellular responses. Maintain a constant and optimal temperature (usually 37°C) throughout the experiment.[6] |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation times for both ionophore treatment and any subsequent steps. |
| Variability in Reagent Addition | The order of addition of reagents, such as ionophore and BSA, can impact the outcome.[7] Standardize your workflow. |
Data Presentation
Table 1: Concentration-Dependent Effects of Calcium Ionophore A23187
| Application | Cell Type | A23187 Concentration | Observed Effect | Reference |
| T-Cell Activation | Human T Lymphocytes | 400-500 nM | Optimal for inducing IL-2 receptor expression (slightly mitogenic) | [8] |
| Mast Cell Degranulation | Human Synovial Mast Cells | ≥ 5 µg/mL | Significant histamine release | [9] |
| Cytotoxicity | Human Blood Cells | > 1 µg/mL | Progressive cytotoxicity observed in basophils, neutrophils, lymphocytes | [6] |
| Apoptosis vs. Necrosis | Cultured Cortical Neurons | 100 nM | Induces apoptosis | [4] |
| Apoptosis vs. Necrosis | Cultured Cortical Neurons | 1-3 µM | Induces necrosis | [4] |
Table 2: Typical Concentrations for PMA/Ionomycin T-Cell Stimulation
| Reagent | Typical Concentration | Purpose | Reference |
| PMA | 5 - 50 ng/mL | Activates Protein Kinase C (PKC) | [10][11] |
| Ionomycin | 200 - 500 ng/mL (or ~1 µg/mL) | Increases intracellular Ca²⁺ | [11][12] |
Experimental Protocols
Protocol 1: General T-Cell Activation with PMA and Ionomycin
This protocol provides a general guideline for stimulating T-cells for downstream analysis like cytokine production.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or purify T-cells using standard methods. Resuspend cells in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL.[13]
-
Plating: Add 1 x 10⁵ cells per well into a 96-well culture plate.
-
Stimulation:
-
Prepare a stock solution of PMA (e.g., 1 mg/mL in DMSO) and Ionomycin (e.g., 1 mg/mL in DMSO).
-
Dilute the stocks in culture medium to a 2X working concentration (e.g., PMA at 50 ng/mL and Ionomycin at 1 µg/mL).
-
Add an equal volume of the 2X stimulation cocktail to the wells containing cells. The final concentrations will be approximately 25 ng/mL for PMA and 500 ng/mL for Ionomycin.[11] Include an unstimulated control (medium with DMSO vehicle).
-
-
Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO₂. Incubation time can range from 6 to 72 hours depending on the desired endpoint.[13] For cytokine analysis, a 4-6 hour incubation is common.[11]
-
Protein Transport Inhibition (for intracellular cytokine staining): If measuring intracellular cytokines, add a protein transport inhibitor like Brefeldin A or Monensin for the final 4-6 hours of incubation.
-
Harvesting and Analysis: Harvest cells for analysis by flow cytometry, ELISA, or other methods.
Protocol 2: Mast Cell Degranulation Assay using A23187
This protocol outlines the induction of mast cell degranulation and measurement of a marker enzyme, β-hexosaminidase.
-
Cell Culture: Culture a mast cell line (e.g., RBL-2H3) in appropriate media. Plate cells in a 24-well or 96-well plate at a suitable density (e.g., 100,000 cells/mL) and allow them to adhere overnight.[14]
-
Washing: The next day, gently wash the cells with a buffered salt solution (e.g., Tyrode's buffer or HBSS) to remove serum.
-
Stimulation:
-
Prepare a working solution of Calcium Ionophore A23187 in the buffer. A final concentration of 1 µM is often effective.[14]
-
Add the A23187 solution to the wells. Include a negative control (buffer with vehicle) and a positive control for total release (e.g., 0.2% Triton X-100).
-
-
Sample Collection: After incubation, carefully collect the supernatant from each well. To measure the remaining intracellular enzyme, lyse the cells in the plate with buffer containing Triton X-100.
-
Enzyme Assay (β-hexosaminidase):
-
In a separate 96-well plate, combine a sample of the supernatant (or cell lysate) with a substrate solution (e.g., 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide).
-
Incubate the reaction at 37°C.
-
Stop the reaction with a high pH stop buffer (e.g., glycine buffer).
-
Read the fluorescence on a plate reader.
-
-
Calculation: Calculate the percentage of degranulation by dividing the amount of enzyme released into the supernatant by the total amount of enzyme (supernatant + cell lysate).
Visualizations
Caption: General signaling pathway of this compound.
Caption: Experimental workflow for a calcium flux assay.
References
- 1. agscientific.com [agscientific.com]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. Calcium ionophores can induce either apoptosis or necrosis in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A postulated mechanism for the coordinate effects of ionophore A23187 on calcium uptake and cell viability in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of ionophore A23187 for basophils and other human blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors affecting intracellular calcium influx in response to calcium ionophore A23187 in equine sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium ionophore A23187 induces interleukin 2 reactivity in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mast cell activation in human synovium explants by calcium ionophore A23187, compound 48/80, and rabbit IgG anti-human IgE, but not morphine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro T Cell–DC and T Cell–T Cell Clustering Assays [bio-protocol.org]
- 11. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utoledo.edu [utoledo.edu]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. biolichen.com [biolichen.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Calcium Ionophore I and Ionomycin for T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
In the realm of immunological research, the artificial activation of T-cells is a cornerstone technique for studying cellular signaling, cytokine production, and effector functions. Calcium ionophores, which facilitate the transport of calcium ions across cell membranes, are pivotal reagents in this process, often used in conjunction with a phorbol ester like Phorbol 12-myristate 13-acetate (PMA). This guide provides a detailed comparison of two commonly used calcium ionophores, Calcium Ionophore I (A23187, Calcimycin) and Ionomycin, for the purpose of T-cell activation.
Executive Summary
Both this compound (A23187) and Ionomycin are effective inducers of calcium influx in T-cells, a critical step in the activation cascade. However, evidence from comparative studies in various cell types suggests that Ionomycin is generally more potent and exhibits higher selectivity for Ca²⁺ over other divalent cations compared to this compound (A23187) . This enhanced specificity can be advantageous in minimizing off-target effects. While direct quantitative comparisons in T-cell activation are limited in published literature, the available data from other sensitive biological systems, such as oocyte and platelet activation, consistently demonstrate the superior efficacy of Ionomycin.
This guide will delve into the mechanisms of action, present available comparative data, provide detailed experimental protocols, and visualize the relevant biological pathways and workflows to assist researchers in selecting the appropriate calcium ionophore for their experimental needs.
Mechanism of Action: Bypassing the T-Cell Receptor
In physiological T-cell activation, the engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC) initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This depletion of ER calcium stores activates store-operated calcium (SOC) channels in the plasma membrane, leading to a sustained influx of extracellular Ca²⁺.
Calcium ionophores like this compound and Ionomycin bypass the need for TCR engagement and directly facilitate the transport of Ca²⁺ across the plasma and ER membranes, mimicking the physiological calcium signal. This increase in intracellular calcium, combined with the activation of Protein Kinase C (PKC) by a phorbol ester like PMA (a DAG analog), is sufficient to induce robust T-cell activation, proliferation, and cytokine secretion.[1][2]
Comparative Performance Data
While direct comparative studies of this compound (A23187) and Ionomycin on T-cell activation are scarce, data from other cell systems provide valuable insights into their relative efficacy.
Oocyte Activation
Studies in assisted reproductive technology, where calcium ionophores are used to artificially activate oocytes, have consistently shown Ionomycin to be more effective than A23187.
| Outcome Metric | Ionomycin | This compound (A23187) | Study Reference |
| Oocyte Activation Rate | 38.5% | 23.8% | [3][4] |
| Fertilization Rate | 46.9% - 67.7% | 28.4% - 49.2% | [5] |
| Blastocyst Formation | 13.3% | 0% | [3][4] |
These findings suggest that Ionomycin is more potent in inducing the necessary calcium signaling for successful cellular activation and development.[3][4][5]
Platelet Activation
In studies on human platelets, A23187 was found to induce greater extents of secretion and thromboxane B₂ formation compared to Ionomycin at similar concentrations.[6] However, this was attributed to A23187 producing a greater increase in cytosolic Ca²⁺ levels.[6] This highlights that the optimal ionophore and its concentration can be cell-type dependent.
Cytotoxicity
Experimental Protocols
The following are generalized protocols for T-cell activation using a calcium ionophore in combination with PMA. It is recommended to optimize the concentrations and incubation times for your specific cell type and downstream application.
General T-Cell Activation for Cytokine Analysis
This protocol is suitable for the activation of peripheral blood mononuclear cells (PBMCs) or isolated T-cells for the analysis of intracellular or secreted cytokines.
Materials:
-
Isolated PBMCs or T-cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)
-
PMA stock solution (e.g., 1 mg/mL in DMSO)
-
Ionomycin or this compound (A23187) stock solution (e.g., 1 mM in DMSO)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular cytokine staining
Procedure:
-
Cell Preparation: Resuspend cells in complete RPMI-1640 medium at a density of 1-2 x 10⁶ cells/mL.[8]
-
Stimulation: Prepare a stimulation cocktail containing PMA and the chosen calcium ionophore.
-
Add the stimulation cocktail to the cell suspension.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator.
-
For intracellular cytokine analysis, add a protein transport inhibitor and incubate for 4-6 hours.[8]
-
For analysis of secreted cytokines, incubate for 24-48 hours.
-
-
Downstream Analysis: Harvest cells and/or supernatant for analysis by flow cytometry, ELISA, or other immunoassays.
References
- 1. Mechanisms of T cell activation by the calcium ionophore ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artificial oocyte activation with ionomycin compared with A23187 among patients at risk of failed or impaired fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Original Article: Comparison of A23187 vs Ionomycin-induced Responses and Cytosolic Calcium Increases in Aequorin-loaded Human Platelets. Evidence for Ionophore-specific Differences in Intracellular Calcium Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of ionophore A23187 for basophils and other human blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Activation Immune Cells [bdbiosciences.com]
A Comparative Guide to Calcium Ionophore I and A23187 (Calcimycin) for Researchers
In the study of cellular signaling, the precise manipulation of intracellular calcium (Ca²⁺) levels is fundamental. Calcium ionophores are indispensable tools that facilitate the transport of Ca²⁺ across biological membranes, artificially elevating cytosolic concentrations to trigger and study downstream cellular processes. This guide provides an objective comparison of two commonly used calcium ionophores, A23187 (Calcimycin) and its brominated analog, Calcium Ionophore I (4-Br-A23187), with supporting data and experimental protocols for the research scientist.
Introduction to A23187 (Calcimycin) and this compound (4-Br-A23187)
A23187 (Calcimycin) is a widely utilized mobile ion-carrier antibiotic isolated from the bacterium Streptomyces chartreusensis.[1] It forms stable complexes with divalent cations, effectively transporting them across lipid bilayers.[1] While commonly used to increase intracellular Ca²⁺, it is not entirely selective and also transports other ions such as magnesium (Mg²⁺), manganese (Mn²⁺), and zinc (Zn²⁺).[1][2] This broad selectivity can be a critical factor in experimental design, as it may influence other signaling pathways. A23187 is also known to uncouple oxidative phosphorylation and inhibit mitochondrial ATPase activity.[1]
This compound (4-Br-A23187) is a halogenated analog of A23187.[3] Its most distinguishing feature is that it is a low-activity ionophore for Ca²⁺ when compared directly to A23187.[2] However, it maintains a comparable or higher transport efficiency for other divalent cations like Zn²⁺ and Mn²⁺.[2] This property makes 4-Br-A23187 a highly selective tool for studying the effects of Zn²⁺ and Mn²⁺ transport with minimal interference from Ca²⁺-dependent pathways.[2] A significant practical advantage of 4-Br-A23187 is that it is non-fluorescent, which makes it ideal for use in experiments involving fluorescent Ca²⁺ probes like Quin-2 or Fluo-4, as it avoids spectral overlap.[3]
Comparative Analysis: Effectiveness and Selectivity
The primary difference in effectiveness between A23187 and this compound lies in their transport activity and selectivity for calcium. A23187 is a more potent agent for inducing a rapid and substantial influx of Ca²⁺. In contrast, 4-Br-A23187's lower activity for Ca²⁺ makes it less effective for studies where a strong calcium signal is the primary goal. However, this "weakness" becomes a strength when investigating the roles of other divalent cations.
| Feature | A23187 (Calcimycin) | This compound (4-Br-A23187) | Reference(s) |
| Primary Function | Increases intracellular concentrations of divalent cations, primarily Ca²⁺. | Selectively increases intracellular Zn²⁺ and Mn²⁺ with low Ca²⁺ activity. | [1][2] |
| Ca²⁺ Transport Activity | High | Low (relative to A23187) | [2] |
| Divalent Cation Selectivity | Zn²⁺ > Mn²⁺ > Ca²⁺ > Co²⁺ > Ni²⁺ > Sr²⁺ | Highly selective for Zn²⁺ and Mn²⁺ over Ca²⁺. Also a potent copper ionophore. | [2][4] |
| Fluorescence | Fluorescent | Non-fluorescent | [3] |
| Primary Use Case | General-purpose Ca²⁺ influx induction; positive control for Ca²⁺ signaling. | Investigating Zn²⁺/Mn²⁺ signaling; calibrating fluorescent Ca²⁺ indicators. | [2][3] |
| Transport Stoichiometry (Ca²⁺) | Primarily transports Ca²⁺ as a 2:1 (ionophore:ion) complex. | Primarily transports Ca²⁺ as a 2:1 (ionophore:ion) complex. | [2] |
Signaling Pathway Overview
Both ionophores bypass standard membrane channels to increase cytosolic Ca²⁺. This elevation in Ca²⁺, a crucial second messenger, activates a cascade of downstream signaling events. Key pathways include the activation of protein kinase C (PKC), Ca²⁺/calmodulin-dependent protein kinases (CaMKs), and calcineurin, leading to diverse cellular responses such as gene expression, proliferation, apoptosis, and autophagy.[4][5]
Figure 1: Generalized signaling pathway activated by calcium ionophores.
Experimental Protocols
Key Experiment: Comparing Ionophore-Induced Calcium Influx Using Fluo-4 AM
This protocol outlines a method to directly compare the efficacy of A23187 and 4-Br-A23187 in inducing intracellular Ca²⁺ flux using the fluorescent indicator Fluo-4 AM.
1. Materials:
-
Adherent cell line (e.g., HeLa, CHO-K1)
-
96-well black, clear-bottom microplate
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
Fluo-4 AM stock solution (1 mM in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
A23187 and 4-Br-A23187 stock solutions (e.g., 10 mM in DMSO)
-
Microplate reader with fluorescence detection (Excitation: 490 nm, Emission: 525 nm)
2. Cell Preparation:
-
Seed cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well.
-
Incubate overnight in a 37°C, 5% CO₂ incubator to allow for cell attachment.
3. Dye Loading:
-
Prepare a Fluo-4 AM dye-loading solution. For each 10 mL of HHBS, add 20 µL of Fluo-4 AM stock solution and 10 µL of 20% Pluronic F-127. Mix well.
-
Aspirate the culture medium from the cell plate and wash each well once with 100 µL of HHBS.
-
Add 100 µL of the Fluo-4 AM dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature, protected from light.
4. Ionophore Treatment and Measurement:
-
Prepare serial dilutions of A23187 and 4-Br-A23187 in HHBS at 2x the final desired concentration (e.g., ranging from 20 µM to 20 nM). Include a vehicle control (DMSO in HHBS).
-
After incubation, gently wash the cells twice with 100 µL of HHBS to remove excess dye, leaving 100 µL of HHBS in each well.
-
Place the plate in the microplate reader.
-
Set the reader to measure baseline fluorescence for 15-30 seconds.
-
Program the instrument to inject 100 µL of the 2x ionophore solutions into the corresponding wells.
-
Immediately begin kinetic fluorescence measurement at Ex/Em = 490/525 nm, recording every 1-2 seconds for at least 3-5 minutes.
5. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing it as a ratio (ΔF/F₀), where F₀ is the baseline fluorescence.
-
Plot the ΔF/F₀ against the ionophore concentration to generate dose-response curves and determine EC₅₀ values for each compound.
Experimental Workflow Diagram
Figure 2: Workflow for comparing ionophore effectiveness.
Conclusion and Recommendations
The choice between A23187 (Calcimycin) and this compound (4-Br-A23187) is highly dependent on the experimental objective.
-
Choose A23187 (Calcimycin) when the goal is to induce a strong, rapid increase in intracellular calcium to study Ca²⁺-dependent processes or as a general positive control. Be mindful of its off-target effects on other divalent cations.
-
Choose this compound (4-Br-A23187) for experiments where the roles of Zn²⁺ or Mn²⁺ are being investigated, and minimizing the confounding effects of Ca²⁺ influx is critical.[2] Its non-fluorescent property also makes it the superior choice for calibrating fluorescent Ca²⁺ indicators.[3]
By understanding these key differences in potency and selectivity, researchers can make a more informed decision, leading to more precise and interpretable experimental outcomes.
References
- 1. A23187 - Wikipedia [en.wikipedia.org]
- 2. Ionophore 4-BrA23187 transports Zn2+ and Mn2+ with high selectivity over Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromo-A23187: a nonfluorescent calcium ionophore for use with fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cation transport and specificity of ionomycin. Comparison with ionophore A23187 in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Methods for Increasing Intracellular Calcium
For Researchers, Scientists, and Drug Development Professionals
An increase in intracellular calcium ([Ca²⁺]i) is a critical signaling event in a vast array of cellular processes, from gene expression and proliferation to neurotransmission and muscle contraction. Consequently, the ability to experimentally manipulate [Ca²⁺]i is fundamental to many areas of biological research and drug discovery. This guide provides an objective comparison of common alternative methods for elevating intracellular calcium, supported by experimental data and detailed protocols.
Pharmacological Methods for Increasing Intracellular Calcium
Pharmacological agents offer a straightforward and widely accessible approach to increasing [Ca²⁺]i. These small molecules act on specific cellular components of the calcium signaling machinery.
Calcium Ionophores
Calcium ionophores are lipid-soluble molecules that bind calcium ions and transport them across biological membranes, down their electrochemical gradient. This leads to a rapid and sustained increase in cytosolic calcium.
Mechanism of Action: Calcium ionophores such as Ionomycin and A23187 (Calcimycin) insert into the plasma membrane and membranes of intracellular organelles, creating a channel for Ca²⁺ to flow from the extracellular space and from intracellular stores (e.g., the endoplasmic reticulum) into the cytoplasm.[1][2] This action is largely independent of the cell's endogenous calcium signaling pathways.[3]
Performance Comparison:
| Parameter | Ionomycin | A23187 (Calcimycin) |
| Typical Working Concentration | 1 - 10 µM[4] | 1 - 5 µM |
| Peak [Ca²⁺]i | Can reach hundreds of nM to low µM range.[4] | Generally induces a higher [Ca²⁺]i peak compared to Ionomycin at similar concentrations.[5] |
| Time to Peak | Rapid, typically within seconds to a few minutes.[4] | Rapid, similar to Ionomycin. |
| Duration of Signal | Sustained elevation as long as the ionophore is present.[4] | Sustained elevation. |
| Specificity | High selectivity for Ca²⁺ over other divalent cations like Mg²⁺.[6] | Less selective than Ionomycin, also transports Mg²⁺ and Mn²⁺.[6] |
| Cell Viability | Can be cytotoxic, especially with prolonged exposure or at high concentrations.[7] | Cytotoxicity is a concern, similar to Ionomycin.[7][8] |
Experimental Protocol: Calcium Imaging with Fura-2 AM following Ionomycin Treatment
This protocol describes the measurement of intracellular calcium changes in response to Ionomycin using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells cultured on glass coverslips
-
Fura-2 AM (stock solution in DMSO)
-
Pluronic F-127 (10% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
Ionomycin (stock solution in DMSO)
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to ensure adherence.
-
Fura-2 AM Loading:
-
Prepare a loading buffer by diluting Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM.[9]
-
Add Pluronic F-127 to the loading buffer to a final concentration of 0.02% to aid in dye solubilization.[9]
-
Remove the culture medium, wash the cells once with HBSS, and then incubate the cells in the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.[10]
-
-
De-esterification: After loading, wash the cells twice with HBSS to remove extracellular Fura-2 AM. Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for the complete de-esterification of the dye by intracellular esterases.[10]
-
Calcium Imaging:
-
Mount the coverslip onto the perfusion chamber of the microscope.
-
Acquire a stable baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add Ionomycin to the perfusion buffer at the desired final concentration (e.g., 1-5 µM).
-
Continuously record the fluorescence ratio (F340/F380) to monitor the change in intracellular calcium concentration.
-
SERCA Pump Inhibitors
Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps are responsible for sequestering calcium from the cytosol into the ER, maintaining a low resting [Ca²⁺]i. Inhibitors of these pumps lead to a gradual increase in cytosolic calcium.
Mechanism of Action: SERCA inhibitors like Thapsigargin (Tg) and Cyclopiazonic acid (CPA) bind to the SERCA pump, preventing the reuptake of Ca²⁺ into the ER. This leads to a depletion of ER calcium stores and a subsequent rise in cytosolic Ca²⁺.[11] This store depletion can also trigger store-operated calcium entry (SOCE), a process that allows for Ca²⁺ influx from the extracellular space.
Performance Comparison:
| Parameter | Thapsigargin (Tg) | Cyclopiazonic Acid (CPA) |
| Typical Working Concentration | 1 - 2 µM[12] | 10 - 30 µM |
| Peak [Ca²⁺]i | Can reach 0.6 - 1.0 µM in the absence of extracellular Ca²⁺.[13][14] | Induces a comparable increase to Thapsigargin. |
| Time to Peak | Slower onset than ionophores, typically peaks within 2-5 minutes.[11][15] | Slower onset, similar to Thapsigargin. |
| Duration of Signal | Can be transient or sustained depending on the presence of extracellular calcium and SOCE activation.[15] | Similar duration to Thapsigargin. |
| Specificity | Highly potent and specific inhibitor of SERCA pumps.[16][17] | Specific SERCA inhibitor, but generally less potent than Thapsigargin. |
| Cell Viability | Can induce ER stress and apoptosis with prolonged exposure.[18] | Can also induce cytotoxicity. |
| IC₅₀ | 0.35 - 0.45 nM for SERCA inhibition.[16][17] | In the µM range. |
Experimental Protocol: Inducing Calcium Increase with Thapsigargin
This protocol outlines the use of Thapsigargin to induce an increase in intracellular calcium, which can be measured using a fluorescent calcium indicator like Fura-2 AM as described in the ionophore protocol.
Materials:
-
Cells prepared for calcium imaging (as in the Ionomycin protocol)
-
Thapsigargin (stock solution in DMSO)
-
HBSS with and without Ca²⁺ and Mg²⁺
Procedure:
-
Baseline Measurement: Follow steps 1-4a of the Ionomycin protocol to prepare cells and acquire a stable baseline fluorescence.
-
Thapsigargin Application: To observe Ca²⁺ release from intracellular stores, perfuse the cells with Ca²⁺-free HBSS. Then, add Thapsigargin to the Ca²⁺-free HBSS at a final concentration of 1-2 µM.
-
Store-Operated Calcium Entry (Optional): After observing the initial rise in [Ca²⁺]i due to store release, switch the perfusion buffer to HBSS containing Ca²⁺ to observe SOCE.
-
Data Recording: Continuously record the fluorescence ratio throughout the experiment.
Receptor Agonists (IP₃R and RyR)
Agonists of intracellular calcium release channels, namely the inositol 1,4,5-trisphosphate receptor (IP₃R) and the ryanodine receptor (RyR), provide a more physiologically relevant means of increasing cytosolic calcium.
Mechanism of Action:
-
IP₃ Receptor Agonists: These compounds mimic the action of the second messenger IP₃, which is endogenously produced upon the activation of certain G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Binding of an agonist to the IP₃R on the ER membrane triggers the opening of the channel and the release of stored Ca²⁺ into the cytosol.
-
Ryanodine Receptor Agonists: Agonists like caffeine and 4-chloro-m-cresol (4-CMC) act on RyRs, which are predominantly found in excitable cells like muscle and neurons, but also in some non-excitable cells. These agonists sensitize the RyR to Ca²⁺, leading to calcium-induced calcium release (CICR), where a small amount of Ca²⁺ entering the cytosol triggers a larger release from the ER/sarcoplasmic reticulum.[19][20]
Performance Comparison:
| Parameter | IP₃R Agonists (e.g., Adenophostin A) | RyR Agonists (e.g., Caffeine) |
| Typical Working Concentration | Potency varies widely among agonists. | Millimolar (mM) range.[21][22] |
| Peak [Ca²⁺]i | Can induce transient peaks of varying amplitudes. | Dose-dependent increase in [Ca²⁺]i.[21][23] |
| Time to Peak | Rapid, often within seconds. | Rapid onset.[24] |
| Duration of Signal | Typically transient, as the released Ca²⁺ is pumped back into the ER or out of the cell. | Can be transient or lead to oscillations.[25] |
| Specificity | Specific to IP₃ receptors. | Acts on ryanodine receptors. |
| Cell Viability | Generally less cytotoxic than ionophores if used at appropriate concentrations. | High concentrations can be cytotoxic. |
| EC₅₀ | Varies depending on the specific agonist and cell type. | In the mM range for RyR activation.[26] |
Experimental Protocol: Caffeine-Induced Calcium Release
This protocol describes how to use caffeine to stimulate calcium release through ryanodine receptors.
Materials:
-
Cells prepared for calcium imaging
-
Caffeine (stock solution in water or buffer)
-
HBSS
Procedure:
-
Baseline Measurement: Prepare cells and acquire a stable baseline fluorescence as described previously.
-
Caffeine Stimulation: Perfuse the cells with HBSS containing the desired concentration of caffeine (e.g., 1-20 mM).
-
Data Recording: Continuously monitor the fluorescence ratio to observe the caffeine-induced calcium transient.
Optogenetic Methods for Increasing Intracellular Calcium
Optogenetics offers precise spatiotemporal control over intracellular calcium levels using light. These methods involve the genetic expression of light-sensitive proteins that can modulate calcium influx or release.
Mechanism of Action:
-
Light-gated Channels: Channelrhodopsins (ChR2) are light-gated ion channels that can be engineered to be permeable to Ca²⁺. Upon illumination with light of a specific wavelength, these channels open, allowing Ca²⁺ to flow into the cell.[27][28]
-
Opto-CRAC: These tools are based on the components of the store-operated calcium entry pathway, STIM1 and ORAI1. Light-sensitive domains are engineered into these proteins to allow for light-inducible activation of Ca²⁺ influx through CRAC channels.[29]
-
Opto-GPCRs: Chimeric proteins are created by fusing a light-sensitive protein (like rhodopsin) with a Gq-coupled GPCR. Light activation of this chimera initiates the PLC/IP₃ signaling cascade, leading to the release of Ca²⁺ from the ER.
Performance Comparison:
| Parameter | Light-gated Channels (e.g., ChR2) | Opto-CRAC (e.g., OptoSTIM1) | Opto-GPCRs (e.g., Opto-α1AR) |
| Activation | Blue light (e.g., ~470 nm).[30] | Blue light (e.g., ~470 nm).[31] | Blue-green light (e.g., ~504 nm).[31] |
| Kinetics | Very fast activation and deactivation (milliseconds).[32] | Slower onset (seconds to minutes) and deactivation.[31] | Intermediate kinetics (seconds).[33][34] |
| [Ca²⁺]i Increase | Dependent on light intensity and duration.[32] | Can generate sustained or oscillatory Ca²⁺ signals.[31] | Induces transient Ca²⁺ release.[31] |
| Specificity | Can be engineered for varying degrees of Ca²⁺ selectivity. | Highly selective for Ca²⁺. | Activates the endogenous Gq signaling pathway. |
| Cell Viability | Generally low cytotoxicity with appropriate light dosage. | Low cytotoxicity. | Low cytotoxicity. |
Experimental Protocol: Optogenetic Activation of Calcium Influx
This is a general protocol for using an optogenetic actuator to increase intracellular calcium. Specific parameters will vary depending on the chosen tool.
Materials:
-
Cells expressing the optogenetic actuator of choice
-
Cell culture medium or appropriate buffer
-
Light source with the appropriate wavelength and intensity control (e.g., LED, laser)
-
Microscope for imaging and light delivery
Procedure:
-
Transfection: Transfect the cells with the plasmid DNA encoding the optogenetic tool using a suitable method, such as calcium phosphate transfection.
-
Cell Culture: Culture the transfected cells for 24-48 hours to allow for protein expression.
-
Imaging Preparation: Prepare the cells for imaging as you would for other calcium imaging experiments. If using a fluorescent calcium indicator, load the cells with the dye.
-
Light Stimulation:
-
Acquire a baseline signal.
-
Deliver light of the appropriate wavelength and intensity to the cells. Light parameters (e.g., pulse duration, frequency, intensity) should be optimized for the specific optogenetic tool and desired calcium response.[27][35]
-
Record the resulting changes in intracellular calcium.
-
Conclusion
The choice of method for increasing intracellular calcium depends on the specific experimental requirements. Pharmacological agents offer simplicity and are widely applicable, but may lack the spatiotemporal precision and can have off-target effects or cytotoxicity. Optogenetic tools provide unparalleled control over the timing, location, and amplitude of the calcium signal, making them ideal for dissecting complex signaling dynamics. This guide provides a starting point for researchers to select and implement the most appropriate method for their studies of calcium-dependent cellular processes.
References
- 1. Ionomycin induced changes in intracellular free calcium in SH-SY5Y human neuroblastoma cells: sources of calcium and effects on [3H]-noradrenaline release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ionomycin enhances Ca2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the purpose of ionomycin in calcium flux flow assays? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Original Article: Comparison of A23187 vs Ionomycin-induced Responses and Cytosolic Calcium Increases in Aequorin-loaded Human Platelets. Evidence for Ionophore-specific Differences in Intracellular Calcium Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity of ionophore A23187 for basophils and other human blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. calcium ionophore a23187-induced: Topics by Science.gov [science.gov]
- 9. benchchem.com [benchchem.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. Persistent intracellular calcium pool depletion by thapsigargin and its influence on cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. selleckchem.com [selleckchem.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. agilent.com [agilent.com]
- 19. Effects of caffeine on calcium release from the sarcoplasmic reticulum in frog skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. researchgate.net [researchgate.net]
- 22. rupress.org [rupress.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Caffeine Induces Ca2+ Release by Reducing The Threshold for Luminal Ca2+ Activation of the Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Characterization of Optimal Optogenetic Stimulation Paradigms to Evoke Calcium Events in Cortical Astrocytes | eNeuro [eneuro.org]
- 28. Characterization of Optimal Optogenetic Stimulation Paradigms to Evoke Calcium Events in Cortical Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Optogenetic control of calcium influx in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Optogenetic Approaches to Control Calcium Entry in Non-Excitable Cells - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. Kinetics of G-protein-coupled receptor signals in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. eneuro.org [eneuro.org]
A Comparative Guide to Ionomycin and Calcium Ionophore A23187 for Oocyte Activation Studies
For Researchers, Scientists, and Drug Development Professionals
The artificial activation of oocytes is a critical step in various assisted reproductive technologies (ART) and research applications, particularly in cases of fertilization failure after intracytoplasmic sperm injection (ICSI). This guide provides an objective comparison of two commonly used calcium ionophores, Ionomycin and Calcium Ionophore A23187 (also known as Calcimycin), for oocyte activation. The selection of an appropriate ionophore is crucial for successful activation and subsequent embryonic development.
Mechanism of Action
Both Ionomycin and A23187 are lipid-soluble molecules that can transport calcium ions across biological membranes, thereby increasing the intracellular calcium concentration.[1][2] This elevation in intracellular calcium mimics the natural physiological trigger of oocyte activation that occurs upon fertilization by sperm.[3][4] The rise in calcium initiates a cascade of downstream events, including the completion of meiosis, extrusion of the second polar body, and the formation of pronuclei, which are essential for embryonic development.[5]
While both ionophores serve the same primary function, Ionomycin is reported to be more specific for Ca2+ compared to A23187, which can also bind to other divalent cations like Mg2+.[4][6] This higher specificity may contribute to the observed differences in their efficacy and potential for off-target effects.
Performance Comparison: Experimental Data
Multiple studies have demonstrated that Ionomycin generally leads to higher rates of oocyte activation, fertilization, and subsequent embryonic development compared to A23187.
Oocyte Activation and Parthenogenetic Development
A prospective study comparing the two ionophores on human oocytes after mock ICSI revealed significantly higher activation rates with Ionomycin.
| Outcome | Ionomycin | Calcium Ionophore A23187 | p-value | Study Reference |
| Oocyte Activation Rate | 43.1% (22/51) | 15.9% (11/69) | p = 0.0009 | [7] |
| 2-cell Stage Development | 81.8% (18/22) | 54.5% (6/11) | Not specified | [7] |
| 5-cell Stage Development | 45.5% (10/22) | 27.3% (3/11) | Not specified | [7] |
| Blastocyst Formation | 18.2% (4/22) | 0% (0/11) | Not specified | [7] |
Another study on in vitro matured oocytes showed a similar trend, with Ionomycin resulting in higher, though not statistically significant, activation rates and notably better blastocyst development.
| Outcome | Ionomycin | Calcium Ionophore A23187 | p-value | Study Reference |
| Oocyte Activation Rate | 38.5% (15/39) | 23.8% (10/42) | p = 0.153 | [5][8] |
| Blastocyst Formation | 13.3% (2/15) | 0% (0/10) | Not specified | [5][8] |
Fertilization and Embryo Development in ICSI
In clinical settings for patients at risk of failed or impaired fertilization, Ionomycin has demonstrated superior performance in achieving fertilization.
| Patient Group | Fertilization Rate (Ionomycin) | Fertilization Rate (A23187) | p-value | Study Reference |
| Total Fertilization Failure (TFF) | 46.9% | 28.4% | p = 0.002 | [9] |
| Low Fertilization (LF) | 67.7% | 49.2% | p < 0.001 | [9] |
| Severe Oligo-astheno-teratozoospermia (OAT) | 66.4% | 31.6% | p < 0.001 | [9] |
Furthermore, AOA with Ionomycin significantly increased the Day 3 cleavage rate in the low fertilization group compared to A23187.[9] However, there were no significant differences in the rates of good-quality embryos on Day 3, implantation, clinical pregnancy, or live birth between the two groups in this particular study.[9]
Signaling Pathways and Experimental Workflows
The activation of oocytes by calcium ionophores initiates a series of intracellular events crucial for embryonic development. The following diagrams illustrate the generalized signaling pathway and a typical experimental workflow.
Caption: Generalized signaling pathway of oocyte activation by calcium ionophores.
Caption: A typical experimental workflow for assisted oocyte activation.
Experimental Protocols
While specific protocols can vary between laboratories, the following are representative examples for oocyte activation using Ionomycin and A23187.
Ionomycin Protocol (Homemade Solution)
-
Stock Solution Preparation: Prepare a stock solution of Ionomycin (e.g., 0.7 mg/mL) in DMSO.
-
Working Solution Preparation: Dilute the stock solution in a suitable culture medium (e.g., G1™ culture medium) to a final concentration of 10 µM.[5] Equilibrate the working solution at 37°C in a CO2 incubator.
-
Oocyte Incubation: After ICSI and a brief recovery period (e.g., 30 minutes), incubate the oocytes in the 10 µM Ionomycin solution for a specified duration. Some protocols use a single 7-minute incubation[5], while others may use multiple shorter incubations (e.g., three incubations of seven minutes each).[7]
-
Washing: Following incubation, wash the oocytes thoroughly in fresh culture medium to remove the Ionomycin.
-
Culture: Transfer the oocytes to a standard embryo culture medium for further development.
Calcium Ionophore A23187 Protocol (Commercial Ready-to-Use Solution)
-
Preparation: Use a commercial, ready-to-use A23187 solution (e.g., GM508 CultActive) according to the manufacturer's instructions.[7] These solutions typically have an undisclosed concentration of A23187.
-
Oocyte Incubation: After ICSI, expose the oocytes to the A23187 solution for a specified time, as recommended by the manufacturer.
-
Washing: After the incubation period, wash the oocytes in fresh culture medium.
-
Culture: Place the oocytes in an appropriate embryo culture medium for subsequent development.
Potential Off-Target Effects and Considerations
While effective, the use of calcium ionophores is not without potential risks. The artificial and prolonged elevation of intracellular calcium can differ from the physiological calcium oscillations induced by sperm. High concentrations of ionomycin have been shown to increase the production of reactive oxygen species (ROS) and lead to DNA damage in mouse embryos, which can negatively impact preimplantation development.[10][11] Therefore, it is crucial to optimize the concentration and exposure time to minimize potential cytotoxicity.
A study on mouse embryos found that while a 10 µmol/l concentration of ionomycin was an efficient activator, a second exposure to a lower concentration of 5 µmol/l improved blastocyst development.[12] This suggests that carefully controlled, and potentially lower, concentrations may be beneficial.
Conclusion
For oocyte activation studies, Ionomycin consistently demonstrates higher efficacy in terms of activation rates, fertilization rates, and subsequent embryonic development to the blastocyst stage when compared to Calcium Ionophore A23187.[7][9] This is likely attributable to its higher specificity for calcium ions. However, researchers must be mindful of the potential for off-target effects, such as increased ROS and DNA damage, and should carefully optimize their protocols to balance efficacy with safety. The choice of ionophore and the specific protocol should be guided by the experimental goals and the sensitivity of the biological system being studied.
References
- 1. A Novel Assisted Oocyte Activation Method Improves Fertilization in Patients With Recurrent Fertilization Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Live birth following an innovative artificial oocyte activation protocol using double calcium stimulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oocyte activation deficiency and assisted oocyte activation: mechanisms, obstacles and prospects for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Artificial oocyte activation with ionomycin compared with A23187 among patients at risk of failed or impaired fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. Ionomycin-induced mouse oocyte activation can disrupt preimplantation embryo development through increased reactive oxygen species reaction and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of ionomycin on oocyte activation and embryo development in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Controls for Calcium Ionophore I Experiments
In cellular biology and drug discovery, establishing robust experimental design is paramount to generating reliable and interpretable data. When utilizing potent reagents like Calcium Ionophore I, which artificially modulates intracellular calcium concentrations, the inclusion of appropriate negative controls is critical to validate the specificity of the observed effects. This guide provides a comprehensive comparison of negative controls for experiments involving this compound, complete with experimental data and detailed protocols.
This compound, along with other ionophores like A23187 (Calcimycin) and Ionomycin, are small molecules that insert into cellular membranes and facilitate the transport of calcium ions down their electrochemical gradient.[1][2] This influx of calcium, supplemented by release from intracellular stores like the endoplasmic reticulum, triggers a variety of downstream signaling pathways.[3][4][5] The primary application of these ionophores in research is to mimic cellular activation processes that are naturally mediated by calcium signaling, such as oocyte activation in assisted reproductive technologies.[6][7][8][9]
Comparison of Negative Controls
The choice of a negative control is dictated by the specific experimental question. The two most common and effective negative controls for this compound experiments are the vehicle control and a calcium-free medium control.
-
Vehicle Control: This is the most fundamental negative control. This compound is typically dissolved in a solvent, such as dimethyl sulfoxide (DMSO), before being added to the cell culture medium. The vehicle control consists of treating the cells with the same concentration of the solvent alone. This control accounts for any potential effects of the solvent on the cells, ensuring that the observed responses are due to the ionophore itself.
-
Calcium-Free Medium Control: This control is designed to confirm that the observed effects are dependent on the influx of extracellular calcium. By performing the experiment in a medium lacking calcium ions, the ionophore's ability to transport extracellular calcium is nullified. Any residual activity would likely be due to the mobilization of intracellular calcium stores.
The following table summarizes the expected outcomes when using these negative controls in a typical calcium flux assay, where the primary readout is the increase in intracellular calcium concentration.
| Control Type | Treatment | Expected Intracellular Calcium Level | Purpose |
| Positive Control | Cells + this compound in Calcium-Containing Medium | High increase | To confirm the activity of the ionophore and the responsiveness of the cells. |
| Negative Control 1 | Cells + Vehicle (e.g., DMSO) in Calcium-Containing Medium | No significant increase | To control for any effects of the solvent. |
| Negative Control 2 | Cells + this compound in Calcium-Free Medium | Minimal to no increase[10] | To demonstrate the dependency of the response on extracellular calcium. |
Experimental Protocols
Below are detailed methodologies for implementing the described negative controls in a cell-based calcium flux experiment.
1. Vehicle Control Protocol:
-
Cell Preparation: Plate cells at the desired density in a suitable culture vessel (e.g., 96-well plate) and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Washing: Gently wash the cells two to three times with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye.
-
Treatment Application:
-
Experimental Group: Add this compound diluted in the buffered saline solution to the desired final concentration.
-
Vehicle Control Group: Add an equivalent volume of the vehicle (e.g., DMSO) diluted in the buffered saline solution.
-
-
Data Acquisition: Immediately begin measuring the fluorescence intensity using a plate reader or fluorescence microscope. The signal will be proportional to the intracellular calcium concentration.
2. Calcium-Free Medium Control Protocol:
-
Cell Preparation and Dye Loading: Follow steps 1 and 2 from the Vehicle Control Protocol.
-
Washing: Wash the cells two to three times with a calcium-free buffered saline solution (e.g., HBSS without Ca2+/Mg2+).
-
Incubation in Calcium-Free Medium: Replace the washing solution with the calcium-free buffered saline solution and incubate for a short period (e.g., 5-10 minutes) to allow for the equilibration of extracellular calcium levels.
-
Treatment Application:
-
Experimental Group: Add this compound diluted in the calcium-free buffered saline solution.
-
Control Group: Add an equivalent volume of the vehicle diluted in the calcium-free buffered saline solution.
-
-
Data Acquisition: Measure fluorescence intensity as described previously.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental logic, the following diagrams are provided.
The diagram above illustrates how this compound increases intracellular calcium ([Ca²⁺]i) through both influx from the extracellular space and release from the endoplasmic reticulum (ER), leading to the activation of downstream signaling pathways.[3][4]
This workflow diagram outlines the key steps in a typical experiment using this compound, highlighting the parallel application of the positive and negative controls before the final analysis.
Concluding Remarks
The appropriate use of negative controls is non-negotiable for the rigorous scientific investigation of cellular processes. For studies involving this compound, a vehicle control is mandatory to exclude solvent effects, while a calcium-free medium control provides valuable insight into the dependency of the observed phenomena on extracellular calcium. By incorporating these controls, researchers can confidently attribute their findings to the specific action of the calcium ionophore, thereby enhancing the validity and impact of their research.
References
- 1. agscientific.com [agscientific.com]
- 2. apexbt.com [apexbt.com]
- 3. Mechanism of action of calcium ionophores on intact cells: ionophore-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. oakclinic-group.com [oakclinic-group.com]
- 7. felicityivf.com [felicityivf.com]
- 8. Effect of oocyte activation with calcium ionophore on ICSI outcomes in teratospermia: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium ionophore improves embryonic development and pregnancy outcomes in patients with previous developmental problems in ICSI cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of porcine oocytes with calcium ionophore: effects of extracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Thapsigargin and Calcium Ionophore I: A Comparative Analysis of Their Induction of Intracellular Calcium Responses
For researchers, scientists, and drug development professionals, understanding the nuances of tools that manipulate intracellular calcium is critical. Thapsigargin and Calcium Ionophore I are two widely used agents that elevate cytosolic calcium, a key second messenger in a myriad of cellular processes. While both induce a calcium surge, their mechanisms of action and the resultant cellular responses exhibit fundamental differences. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate tool for specific research applications.
At a Glance: Key Differences
| Feature | Thapsigargin | This compound |
| Primary Mechanism | Irreversible inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2] | Facilitates the direct transport of Ca2+ across biological membranes.[3] |
| Source of Calcium Increase | Initial release from the endoplasmic reticulum (ER) followed by store-operated calcium entry (SOCE) from the extracellular space.[1][4] | Influx of extracellular Ca2+ and release from intracellular stores, including the ER and mitochondria.[2] |
| Mode of Action | Acts on an endogenous cellular protein (SERCA).[5][6] | Directly inserts into membranes to transport ions. |
| Reversibility | Difficult to reverse. | Reversible upon washout. |
| Specificity for ER Stores | Highly specific for depleting ER calcium stores.[5] | Acts on multiple membranes, not specific to the ER. |
| Induction of ER Stress | Potent inducer of the unfolded protein response (UPR) due to ER calcium depletion.[2][4] | Can also induce ER stress, but the primary mechanism is not direct inhibition of ER protein function.[7] |
Mechanism of Action: A Tale of Two Pathways
The divergent effects of thapsigargin and this compound stem from their distinct molecular mechanisms for elevating intracellular calcium.
Thapsigargin: The SERCA Inhibitor
Thapsigargin acts as a potent and specific inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][5] The SERCA pump is responsible for actively transporting calcium ions from the cytosol into the lumen of the ER, maintaining a low cytosolic calcium concentration at rest. By irreversibly inhibiting SERCA, thapsigargin prevents the re-uptake of calcium into the ER. This leads to a passive leak of calcium from the ER into the cytosol, causing a gradual and sustained increase in cytosolic calcium.[2] The depletion of ER calcium stores is then sensed by STIM1 proteins, which in turn activate Orai channels at the plasma membrane, leading to a secondary influx of extracellular calcium known as store-operated calcium entry (SOCE).[8]
This compound: The Direct Transporter
In contrast, this compound is a lipophilic molecule that inserts itself into cellular membranes, including the plasma membrane and the membranes of intracellular organelles.[3] It functions as a mobile carrier, binding to calcium ions and shuttling them across the lipid bilayer down their electrochemical gradient. This action is independent of any cellular machinery. Consequently, calcium ionophores can facilitate the influx of extracellular calcium and also release calcium from intracellular stores like the ER and mitochondria, leading to a rapid and often more transient increase in cytosolic calcium compared to thapsigargin.
Comparative Experimental Data
A study comparing the effects of thapsigargin and the calcium ionophore, ionomycin (which has a similar mechanism to this compound), in HL-60 granulocytes provides quantitative insights into their differential cellular responses.
Table 1: Comparison of Thapsigargin- and Ionomycin-Induced Responses in HL-60 Cells
| Parameter | 50 nM Thapsigargin | 0.5 µM Ionomycin |
| Plateau [Ca2+]c (nM) | ||
| 0 mM extracellular CaCl2 | ~150 | ~250 |
| 0.5 mM extracellular CaCl2 | ~400 | ~600 |
| 1 mM extracellular CaCl2 | ~500 | ~750 |
| 2 mM extracellular CaCl2 | ~600 | ~900 |
| Exocytosis (% of total) | ||
| 0 mM extracellular CaCl2 | ~5 | ~10 |
| 0.5 mM extracellular CaCl2 | ~15 | ~25 |
| 1 mM extracellular CaCl2 | ~20 | ~35 |
| 2 mM extracellular CaCl2 | ~25 | ~40 |
| Peak Superoxide Production (mV) | ||
| 0 mM extracellular CaCl2 | ~10 | ~20 |
| 0.5 mM extracellular CaCl2 | ~30 | ~50 |
| 1 mM extracellular CaCl2 | ~40 | ~65 |
| 2 mM extracellular CaCl2 | ~50 | ~80 |
Data adapted from a study on HL-60 cells. The absolute values may vary depending on the cell type and experimental conditions.[2]
As the data indicates, at the concentrations tested, ionomycin generally induced a more pronounced increase in intracellular calcium, leading to a greater downstream response in terms of exocytosis and superoxide production compared to thapsigargin.
Experimental Protocols
Measuring Intracellular Calcium using Fura-2 AM
A common method to quantify changes in intracellular calcium is through the use of ratiometric fluorescent indicators like Fura-2 AM.
Materials:
-
Cells of interest cultured on coverslips
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Thapsigargin stock solution (e.g., 1 mM in DMSO)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Fluorescence imaging system capable of excitation at 340 nm and 380 nm and emission at ~510 nm
Protocol:
-
Loading with Fura-2 AM:
-
Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Incubate cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Baseline Measurement:
-
Mount the coverslip onto the imaging system.
-
Perfuse the cells with HBSS containing Ca2+.
-
Record the baseline fluorescence ratio (F340/F380) for 2-5 minutes.
-
-
Stimulation:
-
To observe the effect of thapsigargin, perfuse the cells with HBSS containing the desired final concentration of thapsigargin (e.g., 1 µM).
-
To observe the effect of this compound, perfuse the cells with HBSS containing the desired final concentration of the ionophore (e.g., 1 µM).
-
-
Data Acquisition and Analysis:
-
Continuously record the F340/F380 ratio throughout the experiment.
-
The ratio is proportional to the intracellular calcium concentration. Calibration can be performed using solutions of known calcium concentrations with the addition of an ionophore and a calcium chelator (e.g., EGTA) to determine the minimum and maximum ratios.
-
Downstream Signaling and Cellular Responses
The distinct kinetics and localization of the calcium signals induced by thapsigargin and calcium ionophores can lead to differential activation of downstream signaling pathways.
-
Store-Operated Calcium Entry (SOCE): Thapsigargin is a classic tool to study SOCE because its specific action on SERCA allows for the clean depletion of ER stores, which is the trigger for this pathway.[1] While calcium ionophores also deplete ER stores, their direct effect on plasma membrane permeability can confound the specific study of SOCE.
-
ER Stress and the Unfolded Protein Response (UPR): The depletion of ER calcium by thapsigargin disrupts the function of calcium-dependent chaperones, leading to the accumulation of unfolded proteins and robust activation of the UPR.[4] While a massive influx of calcium caused by an ionophore can also induce cellular stress, thapsigargin's effect is more directly linked to ER homeostasis. Studies have shown that the upregulation of certain genes, like HIF-1alpha, by both agents may be more a consequence of ER stress than the increase in cytosolic calcium itself.[7]
-
Gene Expression: Both agents can induce changes in gene expression. For instance, in some cell types, both thapsigargin and ionomycin can induce the expression of certain genes, though the magnitude of the response can differ.[9]
Conclusion: Choosing the Right Tool
Thapsigargin and this compound are not interchangeable. The choice between them depends on the specific experimental question:
-
Use Thapsigargin when:
-
The goal is to specifically study the consequences of ER calcium store depletion.
-
Investigating store-operated calcium entry is the primary objective.
-
A sustained increase in intracellular calcium is desired.
-
The induction of the unfolded protein response via ER stress is the focus.
-
-
Use this compound when:
References
- 1. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of endoplasmic reticulum (ER) stress inducer thapsigargin on the expression of extracellular-superoxide dismutase in mouse 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Store-operated Ca2+ entry and coupling to Ca2+ pool depletion in thapsigargin-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A23187, ionomycin and thapsigargin upregulate mRNA of HIF-1alpha via endoplasmic reticulum stress rather than a rise in intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thapsigargin-induced endoplasmic reticulum stress is not accompanied by mitochondrial membrane potential dissipation in murine pro-B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Positive Controls in GPCR Calcium Assays: A Comparative Look at Calcium Ionophore I
In the realm of G-protein coupled receptor (GPCR) research, particularly in drug discovery and development, accurately measuring the downstream signaling events is paramount. For GPCRs that couple to Gαq or have been engineered to do so, a common readout is the mobilization of intracellular calcium ([Ca2+]i). A crucial component of a robust GPCR calcium assay is the inclusion of a positive control to ensure assay validity and to define the maximum possible response. This guide provides a comprehensive comparison of Calcium Ionophore I and other common alternatives used as positive controls, supported by experimental data and detailed protocols.
The Role of Positive Controls in GPCR Calcium Assays
A positive control in a GPCR calcium assay serves several critical functions:
-
Assay Validation: It confirms that the cellular machinery for calcium signaling is intact and that the detection reagents (e.g., calcium-sensitive dyes) are functioning correctly.
-
Maximum Response Determination: It establishes the maximal calcium influx achievable in the assay system, providing a reference point for normalizing the responses induced by test compounds.
-
Troubleshooting: A lack of response to the positive control can help identify issues with cell health, reagent preparation, or instrument settings.
Calcium ionophores are widely used as positive controls because they bypass the receptor and G-protein signaling cascade, directly facilitating the influx of calcium across the cell membrane. This provides a strong, receptor-independent signal that reflects the maximum calcium signaling capacity of the cells.
Comparative Analysis of Calcium Ionophores as Positive Controls
While several calcium ionophores are available, their performance characteristics can differ. This section compares this compound (also known as ETH 1001) with two other commonly used ionophores, Ionomycin and A23187 (Calcimycin).
Mechanism of Action:
All three are lipid-soluble molecules that bind to calcium ions, forming a complex that can diffuse across the cell membrane, thereby increasing intracellular calcium concentration.[1] However, their selectivity for Ca2+ over other divalent cations can vary.
-
This compound (ETH 1001): This is a neutral ionophore with very high selectivity for Ca2+ ions.[2] Its primary action is to transport Ca2+ across biological membranes.[2]
-
Ionomycin: Known for its high selectivity for Ca2+, Ionomycin is a potent ionophore that effectively transports calcium ions across membranes.[1][3] Some evidence suggests it may also facilitate the movement of calcium from intracellular stores.[4]
-
A23187 (Calcimycin): While effective at transporting calcium, A23187 also shows a notable affinity for other divalent cations like magnesium (Mg2+).[1]
Performance Comparison:
Direct comparative studies of these ionophores specifically within GPCR assays on common cell lines like HEK293 or CHO are not extensively published. However, data from other biological systems, such as oocyte activation, can provide insights into their relative potency and efficacy.
| Feature | This compound (ETH 1001) | Ionomycin | A23187 (Calcimycin) |
| Selectivity for Ca2+ | Very High[2] | High[1][3] | Moderate (also binds Mg2+)[1] |
| Potency | High | High[5] | Lower than Ionomycin[5] |
| Typical Working Concentration | Not extensively documented in GPCR assays | 1 - 10 µM[6] | Higher concentrations may be needed |
| Potential for Off-Target Effects | Low due to high selectivity | Low | Higher due to lower selectivity |
Data synthesized from multiple sources. Direct head-to-head performance in a standardized GPCR assay may vary.
Studies comparing ionomycin and A23187 in assisted oocyte activation have shown that ionomycin leads to higher activation rates.[5] This suggests that for applications requiring a robust and maximal calcium response, ionomycin may be more effective than A23187.[5] Given this compound's high selectivity for Ca2+, it is expected to provide a clean and potent positive control signal, minimizing potential confounding effects from the transport of other ions.
Signaling Pathways and Experimental Workflow
To understand the role of a calcium ionophore as a positive control, it's essential to visualize the GPCR signaling cascade it bypasses and the overall experimental workflow.
Caption: GPCR Gq signaling pathway and the action of this compound.
The diagram above illustrates the canonical Gαq signaling pathway leading to intracellular calcium release. The agonist-activated GPCR stimulates PLC, which generates IP3, ultimately causing Ca2+ release from the endoplasmic reticulum. This compound acts as a positive control by directly transporting Ca2+ across the cell membrane, bypassing the entire receptor-mediated cascade to induce a maximal calcium signal.
Caption: General experimental workflow for a GPCR calcium mobilization assay.
This workflow outlines the key steps in performing a calcium mobilization assay, from cell preparation to data analysis. The positive control, this compound, is added in a separate set of wells to establish the maximum assay signal.
Experimental Protocol: GPCR Calcium Mobilization Assay
This protocol provides a detailed methodology for a calcium mobilization assay in a 96-well format using a fluorescent plate reader.
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing the GPCR of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127 (optional, to aid dye loading).
-
Probenecid (optional, to prevent dye leakage).
-
This compound (stock solution in DMSO).
-
Test compounds and a known agonist for the GPCR of interest.
-
96-well black, clear-bottom cell culture plates.
-
Fluorescent plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Cell Seeding:
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 2-5 µM Fluo-4 AM. The addition of Pluronic F-127 (at a final concentration of 0.02-0.04%) can help to disperse the dye. If using cells known to actively transport the dye out (like CHO or HeLa), include probenecid (1-2.5 mM) in the loading solution.[9]
-
Carefully remove the cell culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.[8]
-
-
Compound Preparation:
-
Prepare serial dilutions of your test compounds, the known agonist, and this compound in Assay Buffer at a concentration that is 2X to 5X the final desired concentration. A typical final concentration for this compound as a positive control is in the range of 1-10 µM.
-
-
Signal Detection:
-
Set up the fluorescent plate reader to measure fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds) for a total of 2-3 minutes.
-
Place the cell plate in the reader.
-
Initiate the kinetic read. After a baseline reading of 15-20 seconds, the instrument's injectors will add the compounds (25-50 µL) to the respective wells.
-
Continue recording the fluorescence signal for the remainder of the set time.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF = F - F0).
-
The response to test compounds should be normalized to the response of the positive control (this compound) and the negative control (buffer/vehicle).
-
Plot the normalized response against the compound concentration to generate dose-response curves and determine EC50/IC50 values.
-
By following this guide, researchers can effectively utilize this compound as a robust positive control in their GPCR calcium mobilization assays, leading to more reliable and reproducible data in their drug discovery and signaling pathway investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. agscientific.com [agscientific.com]
- 3. Characterization of ionomycin as a calcium ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the purpose of ionomycin in calcium flux flow assays? | AAT Bioquest [aatbio.com]
- 5. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bu.edu [bu.edu]
- 7. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
Safety Operating Guide
Proper Disposal of Calcium Ionophore I: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is as crucial as their precise application in experiments. This document provides essential, step-by-step guidance for the proper disposal of Calcium Ionophore I, a non-fluorescent polyether antibiotic that facilitates the transport of calcium ions across biological membranes.
This compound is a valuable tool in research, particularly for artificially increasing intracellular calcium levels to study calcium-dependent signaling pathways. However, its biological activity necessitates careful handling and disposal to prevent unintended environmental release and ensure personnel safety. The primary and recommended method of disposal is to treat it as hazardous chemical waste, managed by certified waste disposal services.
Essential Safety and Handling Information
Before disposal, it is imperative to adhere to proper handling and safety protocols. The following table summarizes key quantitative data related to this compound.
| Parameter | Value | Source |
| Storage Temperature | -20°C | [1] |
| Appearance | Solid | [1] |
| Solubility (in Ethanol) | ~1 mg/ml | [1] |
When handling this compound, always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound, including any contaminated materials, must be conducted in accordance with local, state, and federal regulations. The following procedure outlines the standard steps for its disposal as hazardous chemical waste.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused or expired product, stock solutions, contaminated pipette tips, gloves, and empty containers, must be designated as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can lead to dangerous reactions.
2. Waste Collection and Containment:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste" and should specify "this compound" as a constituent. Include the approximate concentration if applicable.
-
Ensure the container is kept securely closed when not in use.
3. Disposal of Empty Containers:
-
Empty containers that once held this compound should be triple-rinsed with a suitable solvent (such as ethanol, given its solubility).
-
The rinsate from this process must be collected and disposed of as hazardous chemical waste.
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your local EHS guidelines.
4. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill and absorb it with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous chemical waste.
-
Do not allow the spilled material to enter drains or waterways.
5. Final Disposal:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste management company, following your institution's established procedures.
The following diagram illustrates the general workflow for the disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
